ML-792
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S,4R)-4-[[5-[1-[(3-bromophenyl)methyl]pyrazole-3-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN6O5S/c22-15-3-1-2-13(6-15)10-28-5-4-18(27-28)20(30)17-9-24-12-25-21(17)26-16-7-14(19(29)8-16)11-33-34(23,31)32/h1-6,9,12,14,16,19,29H,7-8,10-11H2,(H2,23,31,32)(H,24,25,26)/t14-,16-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCKLTWSXFDLLP-OGWOLHLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1COS(=O)(=O)N)O)NC2=NC=NC=C2C(=O)C3=NN(C=C3)CC4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C[C@@H]([C@H]1COS(=O)(=O)N)O)NC2=NC=NC=C2C(=O)C3=NN(C=C3)CC4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of ML-792: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-792 is a potent and highly selective, mechanism-based inhibitor of the Small Ubiquitin-like Modifier (SUMO)-activating enzyme (SAE).[1][2] This document provides an in-depth overview of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and a visual representation of the affected signaling pathway. Its high potency and selectivity make this compound a critical tool for studying the biological roles of SUMOylation and a promising therapeutic candidate for cancers dependent on this pathway, particularly those with MYC amplification.[2][3]
Core Mechanism of Action
This compound functions as a mechanism-based inhibitor of the E1 SUMO-activating enzyme (SAE).[2] The SUMOylation cascade is initiated by the ATP-dependent activation of SUMO proteins by the SAE heterodimer (composed of SAE1 and SAE2 subunits).[4][5]
The mechanism of this compound involves a unique two-step process:
-
Adduct Formation: this compound, containing a sulfamate ester, first forms a covalent adduct with the C-terminus of a SUMO protein.[3] This reaction is catalyzed by the SAE enzyme itself.[4]
-
SAE Inhibition: This newly formed SUMO-ML-792 adduct then binds tightly to the catalytic subunit of SAE (SAE2 or UBA2), effectively inhibiting its activity.[3]
By trapping the enzyme in an inactive complex, this compound prevents the initial activation step of the SUMOylation cascade, leading to a global reduction in the SUMOylation of cellular proteins.[2][3] This disruption of SUMO homeostasis has significant downstream consequences, including the induction of mitotic arrest and apoptosis in cancer cells.[2][5]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the canonical SUMOylation pathway and the point of intervention by this compound.
Caption: The SUMOylation pathway and the mechanism of inhibition by this compound.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative metrics.
| Target | Assay Type | Metric | Value | Reference |
| SAE/SUMO1 | ATP-PPi Exchange | IC50 | 3 nM | [1] |
| SAE/SUMO2 | ATP-PPi Exchange | IC50 | 11 nM | [1] |
| NAE (NEDD8-Activating Enzyme) | Cell-free assay | IC50 | 32 µM | [4] |
| UAE (Ubiquitin-Activating Enzyme) | Cell-free assay | IC50 | >100 µM | [4] |
| Global SUMOylation (HCT116 cells) | Cellular Assay | EC50 | 19 nM | [6] |
| Antiproliferative Effect (HCT116 cells) | Cellular Assay | EC50 | 0.04 µM | [6] |
| Antiproliferative Effect (MDA-MB-231 cells) | Cellular Assay | EC50 | 0.11 µM | [6] |
Key Experimental Protocols
The mechanism of action and efficacy of this compound were elucidated through several key experiments. The methodologies for these are detailed below.
ATP-Inorganic Pyrophosphate (PPi) Exchange Assay
This biochemical assay is used to determine the potency of this compound against the SUMO-activating enzyme.
-
Principle: The activation of SUMO by SAE is an ATP-dependent process that releases pyrophosphate (PPi). The assay measures the enzymatic activity by quantifying the exchange of radiolabeled PPi into ATP.
-
Protocol:
-
Recombinant human SAE1/SAE2 heterodimer, SUMO1 or SUMO2, and ATP are combined in an assay buffer.
-
This compound is added at varying concentrations.
-
The reaction is initiated by the addition of [³²P]PPi.
-
The mixture is incubated to allow for the enzymatic reaction.
-
The reaction is quenched, and the unincorporated [³²P]PPi is separated from the [³²P]ATP (formed through the reverse reaction) using charcoal binding.
-
The amount of [³²P]ATP is quantified by scintillation counting.
-
IC50 values are calculated by plotting the percentage of inhibition against the concentration of this compound.[1]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct binding of this compound to its target, SAE, within intact cells.
-
Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. CETSA measures these changes to confirm target engagement.
-
Protocol:
-
HCT116 cells are treated with either DMSO (vehicle control) or this compound.
-
The cells are harvested and lysed.
-
The cell lysates are divided into aliquots and heated to a range of temperatures.
-
The heated lysates are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
-
The amount of soluble SAE2 in the supernatant is quantified by Western blotting.
-
A shift in the melting curve of SAE2 in the presence of this compound indicates direct binding.
-
In-Cell SUMOylation Assay
This assay is used to measure the effect of this compound on the overall levels of SUMOylated proteins within a cell.
-
Principle: Inhibition of SAE by this compound should lead to a dose-dependent decrease in the global levels of SUMO-conjugated proteins.
-
Protocol:
-
HCT116 cells are plated and allowed to adhere overnight.[1]
-
The cells are then treated with varying concentrations of this compound or DMSO for a specified period (e.g., 6 hours).[1]
-
Cells are harvested and lysed in a buffer containing protease and de-SUMOylase inhibitors.
-
Total protein concentration is determined using a BCA assay.
-
Equal amounts of protein from each treatment group are separated by SDS-PAGE.
-
The levels of SUMO1 and SUMO2/3-conjugated proteins are detected by Western blotting using specific antibodies.
-
The intensity of the high molecular weight smear, representing SUMOylated proteins, is quantified to determine the EC50 value.[6]
-
Conclusion
This compound is a highly potent and selective mechanism-based inhibitor of the SUMO-activating enzyme. Its unique mode of action, involving the formation of a SUMO-ML-792 adduct that subsequently inhibits SAE, provides a powerful tool for dissecting the complex biology of the SUMOylation pathway. The quantitative data and experimental protocols outlined in this guide underscore the robust characterization of this compound and its potential as a therapeutic agent in oncology and other diseases where SUMOylation is dysregulated.[3][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlling protein SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound (ML792) | SUMOylation inhibitor | Probechem Biochemicals [probechem.com]
ML-792 as a SUMO-Activating Enzyme Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications are critical regulatory mechanisms in cellular processes, and among them, SUMOylation has emerged as a key player in protein function, localization, and stability.[1] The Small Ubiquitin-like Modifier (SUMO) pathway is often dysregulated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of ML-792, a potent and selective inhibitor of the SUMO-activating enzyme (SAE), the first and rate-limiting step in the SUMOylation cascade.[3][4] this compound offers a powerful chemical tool to probe the biology of SUMOylation and presents a promising therapeutic strategy, particularly in cancers with MYC amplification.[4][5]
Mechanism of Action
This compound is a mechanism-based inhibitor that targets the SUMO E1 activating enzyme (SAE).[4] The SUMOylation cascade is initiated by the ATP-dependent activation of SUMO by the SAE heterodimer (SAE1/UBA2).[6][7] this compound, which contains a sulfamate ester, forms a covalent adduct with the C-terminus of SUMO.[8] This this compound-SUMO adduct then binds tightly to SAE, effectively blocking its activity and preventing the transfer of SUMO to the E2 conjugating enzyme, Ubc9.[5][8] This leads to a global decrease in protein SUMOylation within the cell.[4][9]
Quantitative Data
The potency and selectivity of this compound have been characterized in various enzymatic and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Enzymatic Inhibition
| Target Enzyme | Substrate | IC50 (nM) | Reference |
| SAE | SUMO1 | 3 | [1][3][10] |
| SAE | SUMO2 | 11 | [1][3][10] |
| NAE | NEDD8 | >32,000 | [1][10] |
| UAE | Ubiquitin | >100,000 | [1][10] |
Table 2: Cellular Activity
| Cell Line | Assay | Endpoint | EC50 (µM) | Reference |
| MDA-MB-468 | Cell Viability | Proliferation | 0.06 | [10] |
| A375 | Cell Viability | Proliferation | 0.45 | [10] |
| HCT116 | SUMOylation | SAE and UBC9 thioester levels | Dose-dependent decrease | [10] |
Signaling Pathway and Inhibition
The SUMOylation pathway is a multi-step enzymatic cascade. This compound intervenes at the initial activation step, effectively shutting down the entire downstream process.
Caption: The SUMOylation pathway and the mechanism of this compound inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.
ATP–Inorganic Pyrophosphate (PPi) Exchange Assay
This assay measures the enzymatic activity of SAE by quantifying the exchange of radiolabeled pyrophosphate into ATP, a reaction dependent on the formation of the SUMO-AMP intermediate.
-
Objective: To determine the IC50 of this compound against SAE.
-
Materials:
-
Recombinant human SAE1/UBA2 enzyme.
-
Recombinant human SUMO1 or SUMO2.
-
ATP.
-
[³²P]Pyrophosphate (PPi).
-
This compound at various concentrations.
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Activated charcoal.
-
-
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, [³²P]PPi, SUMO protein, and the SAE enzyme.
-
Add this compound at a range of concentrations (and a DMSO vehicle control).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a solution of activated charcoal, which binds to free [³²P]PPi.
-
Pellet the charcoal by centrifugation.
-
Measure the radioactivity in the supernatant, which corresponds to the [³²P] incorporated into ATP.
-
Calculate the percent inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
-
Cellular SUMOylation Assay
This Western blot-based assay assesses the ability of this compound to inhibit global SUMOylation in a cellular context.
-
Objective: To confirm the on-target activity of this compound in cells.
-
Materials:
-
Human cell line (e.g., HCT116).[3]
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against SUMO1, SUMO2/3, and a loading control (e.g., Actin or Tubulin).
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate cells (e.g., HCT116 at 0.2 x 10⁶ cells/well in a 6-well plate) and allow them to adhere overnight.[3]
-
Treat the cells with various concentrations of this compound (e.g., 0.0007-5 µM) or DMSO for a specified duration (e.g., 4 or 24 hours).[3][10]
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against SUMO1 and SUMO2/3 to detect SUMO-conjugated proteins (which appear as a high-molecular-weight smear and distinct bands).
-
Probe with a loading control antibody to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescent substrate.
-
Analyze the reduction in the high-molecular-weight SUMO smear to assess the inhibition of global SUMOylation.
-
Cell Viability and Proliferation Assay
This assay measures the effect of this compound on the growth and survival of cancer cells.
-
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, A375, HCT116).[10]
-
Cell culture medium.
-
This compound.
-
A reagent for measuring cell viability (e.g., CellTiter-Glo®, resazurin, or sulforhodamine B).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.001-10 µM) for a prolonged period (e.g., 72 hours).[10]
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Calculate the percentage of viable cells relative to the DMSO-treated control and determine the EC50 value.
-
Experimental Workflow
A typical workflow for evaluating a SUMOylation inhibitor like this compound involves a multi-step process from initial biochemical characterization to cellular and potentially in vivo studies.
Caption: A generalized experimental workflow for the evaluation of this compound.
Key Biological Insights from this compound Studies
-
Role in Cancer Cell Proliferation: this compound effectively decreases the proliferation of various cancer cell lines, demonstrating the reliance of these cells on a functional SUMOylation pathway.[4][10]
-
MYC-Amplified Tumors: A significant finding is the heightened sensitivity of MYC-amplified cancer cells to this compound.[4][5] This suggests that MYC-driven tumors are particularly dependent on SUMOylation for their survival, positioning SAE inhibitors as a potential targeted therapy for this patient population.[4][11]
-
Mitotic Progression: Studies using this compound have elucidated the critical role of SUMOylation in proper mitotic progression and chromosome segregation. Inhibition of SUMOylation leads to defects in these processes, ultimately causing cell cycle arrest and cell death.[4][5][11]
-
DNA Damage and Repair: While initial reports suggested this compound did not induce DNA damage or affect DNA repair in response to genotoxic agents, the SUMOylation pathway is known to be involved in the DNA damage response.[3][5] Further investigation into this area is warranted.
Conclusion and Future Directions
This compound is a highly potent and selective tool for studying the biological consequences of SUMOylation inhibition. Its mechanism of action is well-defined, and it has proven invaluable in uncovering the roles of SUMOylation in cancer biology, particularly in the context of MYC-driven malignancies. The development of this compound and its derivatives, such as TAK-981 which has entered clinical trials, underscores the therapeutic potential of targeting the SUMO-activating enzyme.[5][11][12] Future research will likely focus on further elucidating the specific SUMOylated substrates responsible for the observed cellular phenotypes, identifying patient populations most likely to respond to SAE inhibitor therapy, and exploring combination strategies with other anti-cancer agents.
References
- 1. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors Targeting Protein SUMOylation as Novel Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SUMO Pathway in Hematomalignancies and Their Response to Therapies [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. accessscience.com [accessscience.com]
- 8. Controlling protein SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Targeting Sumoylation Processes During Latent and Induced Epstein-Barr Virus Infections Using the Small Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel insights into the impact of the SUMOylation pathway in hematological malignancies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of ML-792: A Potent and Selective Inhibitor of the SUMO-Activating Enzyme
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML-792 is a potent and selective, mechanism-based inhibitor of the Small Ubiquitin-like Modifier (SUMO)-activating enzyme (SAE). Its discovery has been a pivotal point in the exploration of the SUMOylation pathway as a therapeutic target in oncology. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and the clinical translation of the core scaffold of this compound through its derivative, TAK-981 (subasumstat). Detailed experimental protocols for key assays, quantitative data from preclinical and clinical studies, and visualizations of the relevant biological pathways and experimental workflows are presented to serve as a valuable resource for the scientific community.
Introduction
Post-translational modifications (PTMs) are critical regulatory mechanisms governing protein function, and their dysregulation is a hallmark of numerous diseases, including cancer. SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target substrates, is a key PTM involved in a myriad of cellular processes such as DNA replication and repair, transcriptional regulation, and cell cycle control. The SUMOylation cascade is initiated by the E1 SUMO-activating enzyme (SAE), a heterodimer of SAE1 and UBA2. Given its central role, the inhibition of SAE presents an attractive therapeutic strategy to modulate cellular pathways that are aberrantly activated in cancer.
This compound emerged from efforts to identify potent and selective inhibitors of SAE. It acts as a mechanism-based inhibitor, forming a covalent adduct with SUMO in an ATP-dependent manner, which then inhibits the SAE enzyme. This unique mechanism of action confers high potency and selectivity. While this compound itself was a preclinical candidate, its discovery paved the way for the development of the clinically investigated derivative, TAK-981 (subasumstat), which has shown promise in early-phase clinical trials for various malignancies.
Mechanism of Action
This compound is a highly potent and selective inhibitor of the SUMO-activating enzyme (SAE).[1] It functions as a mechanism-based inhibitor, meaning it is processed by the target enzyme to generate a reactive species that inactivates the enzyme. The inhibition process involves the formation of an irreversible adduct with SUMO proteins, which is catalyzed by the SAE enzyme itself in an ATP-dependent manner. This covalent SUMO-inhibitor adduct effectively sequesters the SUMO protein and prevents its transfer to the E2 conjugating enzyme, Ubc9, thereby blocking the entire SUMOylation cascade.[2]
The selectivity of this compound for SAE over other ubiquitin-like protein activating enzymes, such as the NEDD8-activating enzyme (NAE) and the ubiquitin-activating enzyme (UAE), is a key feature that minimizes off-target effects.
Signaling Pathway
The SUMOylation cascade is a multi-step enzymatic process analogous to ubiquitination. It begins with the ATP-dependent activation of a SUMO protein by the E1 activating enzyme, SAE. The activated SUMO is then transferred to the E2 conjugating enzyme, Ubc9. Finally, with the help of an E3 ligase, SUMO is conjugated to a lysine residue on the target protein. This process is reversible and is regulated by SUMO-specific proteases (SENPs) that deconjugate SUMO from its substrates. This compound intervenes at the very first step of this pathway.
Data Presentation
In Vitro Potency and Selectivity of this compound
This compound demonstrates nanomolar potency against the SUMO-activating enzyme and high selectivity over other ubiquitin-like activating enzymes.
| Enzyme Target | Assay Type | IC50 (nM) | Reference |
| SAE/SUMO1 | ATP-PPi Exchange | 3 | [1] |
| SAE/SUMO2 | ATP-PPi Exchange | 11 | [1] |
| NAE/NEDD8 | ATP-PPi Exchange | >32,000 | [3] |
| UAE/Ubiquitin | ATP-PPi Exchange | >100,000 | [3] |
Preclinical In Vivo Pharmacodynamics of this compound
Pharmacodynamic studies in preclinical models demonstrate target engagement and inhibition of the SUMOylation pathway in vivo.
| Animal Model | Tumor Model | This compound Dose | Pharmacodynamic Effect | Time Point | Reference |
| Ncr nude mice | HCT-116 xenograft | 150 mg/kg SC | Reduction of SUMO2/3 conjugation | 2, 4, 8, 16 h | [4] |
| Ncr nude mice | OCI-Ly10 xenograft | 150 mg/kg SC | Reduction of SUMO2/3 conjugation | 2, 4, 8, 16, 24 h | [4] |
Note: Detailed preclinical pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) for this compound are not publicly available. The focus of later development shifted to its derivative, TAK-981.
Preclinical Development of TAK-981 (this compound Derivative)
TAK-981 was developed to improve upon the properties of this compound, showing enhanced in vivo activity.[5]
| Parameter | TAK-981 | This compound |
| In Vivo Efficacy Model | A20 lymphoma syngeneic model | HCT-116 xenograft |
| Dosing | Antitumor activity observed | Tumor growth inhibition at 150 mg/kg BID |
| Outcome | Complete tumor regression in some cases | Tumor stasis |
Clinical Development of TAK-981 (subasumstat)
This compound was not advanced into clinical trials. Its derivative, TAK-981, entered clinical development. The following table summarizes key data from the Phase 1 study of TAK-981 (NCT03648372).[1][6][7][8]
| Parameter | Value |
| Study Population | Patients with advanced or metastatic solid tumors or relapsed/refractory lymphoma |
| Dosing Regimens | 3–40 mg BIW; 60–120 mg QW/BIW (IV) |
| Maximum Tolerated Dose (MTD) | 120 mg BIW |
| Recommended Phase 2 Dose (RP2D) | 90 mg BIW |
| Pharmacokinetics | Linear, with approximately dose-proportional exposure |
| Mean Terminal Half-life | 3.8–10.8 hours (at ≥60 mg) |
| Pharmacodynamics | Dose-dependent target engagement and inhibition of SUMOylation in peripheral blood |
| Most Common Adverse Events (≥20%) | Fatigue (42.1%), nausea (39.5%), headache (31.6%), diarrhea (28.9%), pyrexia (27.6%) |
| Efficacy (Single Agent) | 1 partial response observed in a patient with breast cancer |
Experimental Protocols
ATP-Inorganic Pyrophosphate (PPi) Exchange Assay for SAE Inhibition
This assay measures the enzymatic activity of SAE by quantifying the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP, a reaction that is dependent on the formation of the SUMO-AMP intermediate.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM ATP, 1 mM DTT, and varying concentrations of the inhibitor (e.g., this compound).
-
Enzyme and Substrate Addition: Add purified recombinant SAE enzyme and the respective SUMO protein (SUMO1 or SUMO2) to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding [³²P]PPi.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Quenching: Stop the reaction by adding a quench solution containing trichloroacetic acid (TCA) and carrier PPi.
-
Charcoal Binding: Add activated charcoal slurry to the quenched reaction. The charcoal will bind the newly formed [³²P]ATP.
-
Washing: Pellet the charcoal by centrifugation and wash multiple times with a wash buffer to remove unincorporated [³²P]PPi.
-
Quantification: Measure the radioactivity of the charcoal pellet using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Measurement of Protein SUMOylation in Cells
This protocol describes the detection of global protein SUMOylation levels in cultured cells treated with this compound using Western blotting.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HCT116) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and de-SUMOylase inhibitors (e.g., N-ethylmaleimide, NEM).
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for SUMO1 or SUMO2/3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system. A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.
-
Analysis: Quantify the intensity of the high-molecular-weight SUMO conjugates relative to the loading control to determine the effect of this compound on global SUMOylation.
Cell Viability Assay
This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines using a tetrazolium-based assay (e.g., MTT or MTS).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO). Include wells with untreated cells as a positive control for viability and wells with media only as a background control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Addition of Tetrazolium Salt: Add the tetrazolium salt solution (e.g., MTT or MTS) to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT assay): If using MTT, add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. Determine the IC50 value for cell viability by plotting the data on a dose-response curve.
Conclusion
This compound is a seminal molecule in the field of SUMOylation pathway inhibitors. Its high potency and selectivity for the SUMO-activating enzyme have made it an invaluable tool for dissecting the roles of SUMOylation in cancer biology. While this compound itself did not proceed to clinical trials, it laid the essential groundwork for the development of its derivative, TAK-981 (subasumstat), which has demonstrated a manageable safety profile and preliminary signs of efficacy in early clinical studies. The continued investigation of TAK-981 and other SUMOylation inhibitors holds the promise of a novel therapeutic avenue for the treatment of various cancers. This technical guide provides a comprehensive resource for researchers and clinicians interested in the discovery, development, and therapeutic potential of targeting the SUMOylation pathway.
References
- 1. Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The Application of Target Information and Preclinical Pharmacokinetic/Pharmacodynamic Modeling in Predicting Clinical Doses of a Dickkopf-1 Antibody for Osteoporosis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 8. Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Canc (Journal Article) | OSTI.GOV [osti.gov]
Methodological & Application
Application Notes and Protocols for ML-792 Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-792 is a potent and selective, mechanism-based inhibitor of the SUMO-activating enzyme (SAE). By targeting the initial step in the SUMOylation cascade, this compound effectively blocks the conjugation of Small Ubiquitin-like Modifier (SUMO) proteins to their substrates. This disruption of global SUMOylation has significant consequences for various cellular processes, including cell cycle progression, DNA repair, and signal transduction. Notably, cancer cells, particularly those with MYC amplification, have shown increased sensitivity to SUMOylation inhibition, making this compound and its derivatives promising candidates for cancer therapy.[1][2][3]
These application notes provide a comprehensive overview of the administration of this compound in in vivo mouse models, based on available preclinical data. It is important to note that while this compound has been pivotal in validating the therapeutic potential of SAE inhibition, its progression into extensive in vivo studies has been limited due to a short duration of pathway inhibition. Consequently, its more advanced derivative, TAK-981 (also known as subasumstat), has been more extensively characterized in in vivo settings. The protocols and data presented herein are based on a combination of available information for this compound and established methodologies for the closely related compound, TAK-981, to provide practical guidance for researchers.
Mechanism of Action: Inhibition of the SUMOylation Pathway
The SUMOylation pathway is a multi-step enzymatic cascade analogous to ubiquitination. It involves the activation, conjugation, and ligation of SUMO proteins to target lysine residues.
-
Activation: The SUMO E1 activating enzyme, a heterodimer of SAE1 and SAE2, activates the SUMO protein in an ATP-dependent manner.
-
Conjugation: The activated SUMO is then transferred to the E2 conjugating enzyme, Ubc9.
-
Ligation: Finally, a SUMO E3 ligase facilitates the transfer of SUMO from Ubc9 to the target protein.
This compound acts as a mechanism-based inhibitor at the apex of this cascade. It forms a covalent adduct with the SUMO protein, which then binds tightly to the SAE enzyme, effectively trapping it in an inactive state and preventing the downstream conjugation of SUMO to its targets.[3]
References
- 1. Effects of Targeting Sumoylation Processes During Latent and Induced Epstein-Barr Virus Infections Using the Small Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring SUMOylation Inhibition by ML-792
Audience: Researchers, scientists, and drug development professionals.
Introduction
SUMOylation is a critical post-translational modification process where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to target proteins, regulating a myriad of cellular processes including transcription, DNA repair, and cell cycle control.[1][2] Dysregulation of the SUMOylation pathway is implicated in various diseases, notably cancer, making it an attractive target for therapeutic intervention.[3][4] ML-792 is a potent and selective, mechanism-based inhibitor of the SUMO-activating enzyme (SAE), the E1 enzyme in the SUMOylation cascade.[5][6] This document provides detailed application notes and protocols for measuring the inhibitory effects of this compound on SUMOylation.
This compound forms a covalent adduct with SUMO in an ATP-dependent reaction catalyzed by SAE itself.[3][7] This SUMO-ML-792 adduct then acts as a potent inhibitor of SAE, preventing the activation of SUMO and its subsequent conjugation to downstream targets.[8]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Assay Type | IC50 | Selectivity vs. SAE/SUMO1 | Reference |
| SAE/SUMO1 | ATP-PPi Exchange | 3 nM | - | [3][9][10] |
| SAE/SUMO2 | ATP-PPi Exchange | 11 nM | - | [3][9][10] |
| NAE (NEDD8-activating enzyme) | ATP-PPi Exchange | 32 µM | >10,000-fold | [3][9] |
| UAE (Ubiquitin-activating enzyme) | ATP-PPi Exchange | >100 µM | >33,000-fold | [3][9] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Endpoint | Value | Reference |
| HCT116 | Cell Viability (CellTiter-Glo) | EC50 (72h) | 0.09 µM | [9] |
| OCI-Ly10 | Cell Viability (CellTiter-Glo) | EC50 (72h) | 0.055 µM | [9] |
| MDA-MB-468 | Cell Viability | EC50 (72h) | 0.06 µM | [9] |
| MDA-MB-231 | Cell Viability | EC50 (72h) | Not Specified | [9] |
| Colo-205 | Cell Viability | EC50 (72h) | Not Specified | [9] |
| A375 | Cell Viability | EC50 (72h) | 0.45 µM | [9] |
| HCT116 | SAE & UBC9 Thioester Levels | Dose-dependent decrease | - | [9] |
Signaling Pathway and Mechanism of Inhibition
The SUMOylation cascade is a sequential enzymatic process.[1][3][11] this compound intervenes at the initial activation step.
Caption: The SUMOylation pathway and the inhibitory mechanism of this compound.
Experimental Protocols
In Vitro SUMO-Activating Enzyme (SAE) Inhibition Assay (ATP-PPi Exchange)
This biochemical assay measures the first step of SUMO activation, the ATP-pyrophosphate exchange reaction catalyzed by SAE.
Principle: The activity of SAE is measured by quantifying the amount of radiolabeled ATP formed from radiolabeled pyrophosphate ([³²P]PPi) in the presence of SUMO.
Materials:
-
Recombinant human SAE1/SAE2 heterodimer
-
Recombinant human SUMO-1 or SUMO-2
-
This compound
-
ATP
-
[³²P]PPi
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Charcoal, activated
-
Stop solution (e.g., 7% perchloric acid, 2% charcoal)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, SAE enzyme, and SUMO protein.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a mix of ATP and [³²P]PPi.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution. The charcoal will bind the unincorporated [³²P]PPi.
-
Centrifuge to pellet the charcoal.
-
Measure the radioactivity of the supernatant (containing [³²P]ATP) using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Global SUMOylation Assay (Western Blot)
This assay assesses the overall levels of SUMO-conjugated proteins within cells following treatment with this compound.
Principle: Inhibition of SAE by this compound leads to a rapid decrease in the pool of SUMOylated proteins, which is detectable as a loss of high-molecular-weight SUMO conjugates on a Western blot.
Materials:
-
Cell line of interest (e.g., HCT116, MDA-MB-468)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer containing protease and SUMO protease inhibitors (e.g., 20 mM N-ethylmaleimide, NEM). A buffer containing SDS is recommended to inactivate SUMO proteases.[12]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SUMO-1, anti-SUMO-2/3, and a loading control (e.g., anti-Actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 0.001 to 10 µM) or DMSO for a specified time (e.g., 4 to 24 hours).[9][13]
-
Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer containing NEM.[12]
-
Briefly sonicate the lysates to shear genomic DNA and reduce viscosity.[12]
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize protein amounts, add loading buffer, and denature the samples by boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Analyze the blot for a dose-dependent decrease in the high-molecular-weight ladder of SUMO-conjugated proteins.[13]
Immunofluorescence Assay for SUMO Redistribution
This imaging-based assay quantifies the inhibition of SAE by monitoring the change in subcellular localization of SUMO proteins.
Principle: In untreated cells, SUMO-conjugated proteins are predominantly nuclear. SAE inhibition by this compound prevents new SUMOylation, and due to active deSUMOylation, free SUMO accumulates and redistributes to the cytoplasm.[14]
Materials:
-
HCT116 cells or other suitable cell line
-
This compound
-
96-well imaging plates
-
Formaldehyde or paraformaldehyde for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-SUMO-2/3
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed HCT116 cells in a 96-well imaging plate.
-
Treat cells with a range of this compound concentrations for 4 hours.[14]
-
Fix, permeabilize, and block the cells.
-
Incubate with anti-SUMO-2/3 primary antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images to determine the ratio of nuclear to cytoplasmic SUMO-2/3 fluorescence intensity. A decrease in this ratio indicates SAE inhibition.[14]
Experimental Workflow Visualization
Caption: A generalized workflow for evaluating this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Common Methods for Protein SUMOylation Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Controlling protein SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Chemical Tools and Biochemical Assays for SUMO Specific Proteases (SENPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Sumoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Targeting Sumoylation Processes During Latent and Induced Epstein-Barr Virus Infections Using the Small Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application of ML-792 in Epstein-Barr Virus Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ML-792, a potent and selective small-molecule inhibitor of the SUMO-activating enzyme (SAE), in the context of Epstein-Barr virus (EBV) research. These guidelines are intended to assist researchers in designing and executing experiments to investigate the role of SUMOylation in EBV-driven pathogenesis and to explore the therapeutic potential of this compound.
Introduction to this compound and its Relevance to EBV
The Epstein-Barr virus, a ubiquitous human herpesvirus, is associated with several malignancies, including Burkitt's lymphoma, Hodgkin's lymphoma, and nasopharyngeal carcinoma.[1] A key cellular process often dysregulated in these cancers is the post-translational modification of proteins by the Small Ubiquitin-like Modifier (SUMO), a process known as SUMOylation.[2][3] The EBV oncoprotein, Latent Membrane Protein 1 (LMP1), has been shown to up-regulate SUMOylation, contributing to oncogenesis, modulation of innate immune responses, and the maintenance of viral latency.[2][3][4]
This compound is a specific and selective inhibitor of the SUMO-activating enzyme (SAE), the first and rate-limiting enzyme in the SUMOylation cascade.[5][6] By inhibiting SAE, this compound effectively blocks global protein SUMOylation.[6] This targeted inhibition provides a powerful tool to dissect the role of SUMOylation in the EBV life cycle and its associated pathologies. Research has demonstrated that this compound can inhibit the growth of EBV-positive B-cells, promote cell death, and modulate the oncogenic properties of LMP1.[2][3] Furthermore, it has shown potential anti-viral activity by affecting the production of new infectious virus particles.[2][3]
Mechanism of Action
This compound functions as a mechanism-based inhibitor of the SUMO-activating enzyme (SAE). It selectively targets SAE over other ubiquitin-like activating enzymes, such as NAE (NEDD8-activating enzyme) and UAE (ubiquitin-activating enzyme).[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various experimental settings related to EBV research.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 Value | Reference |
| Enzymatic Assay | SAE/SUMO1 | 3 nM | [5] |
| Enzymatic Assay | SAE/SUMO2 | 11 nM | [5] |
| Enzymatic Assay | NAE/NEDD8 | >32 µM | [5] |
| Enzymatic Assay | UAE/ubiquitin | >100 µM | [5] |
Table 2: Cellular Effects of this compound on Cancer Cell Lines
| Cell Line | Assay | Effect | Concentration | Reference |
| HCT116 | SAE and SUMO-pathway activity | Inhibition | 0.0007-5 µM (4 hours) | [5] |
| MDA-MB-468 | Cell Viability (EC50) | Inhibition | 0.06 µM (72 hours) | [5] |
| A375 | Cell Viability (EC50) | Inhibition | 0.45 µM (72 hours) | [5] |
| EBV-positive B-cell lines | B-cell growth | Inhibition | Low doses | [2][3] |
| EBV-positive B-cell lines | Cell death | Promotion | Low doses | [2][3] |
| EBV-positive B-cell lines and NPC cell lines | SUMOylation processes | Inhibition | Not specified | [2][3] |
Key Experimental Protocols
Below are detailed protocols for experiments commonly performed to assess the impact of this compound on EBV-positive cells.
Western Blot Analysis for SUMOylation Inhibition
This protocol is designed to assess the global inhibition of protein SUMOylation in EBV-positive cell lines following treatment with this compound.
Materials:
-
EBV-positive cell lines (e.g., Raji, NPC43) and EBV-negative counterparts (e.g., BL41)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SUMO1, anti-SUMO2/3, anti-ubiquitin, anti-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight (for adherent cells). Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 4, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Perform densitometric analysis of the bands corresponding to SUMOylated proteins, normalizing to a loading control. A decrease in the high molecular weight smear for SUMO blots indicates inhibition of SUMOylation.
Cell Viability and Growth Assays
This protocol outlines the procedure to determine the effect of this compound on the viability and proliferation of EBV-positive cells.
Materials:
-
EBV-positive cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Cell viability reagents (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a low density.
-
Treatment: Treat cells with a range of this compound concentrations.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).
-
Viability Assessment (Trypan Blue Exclusion):
-
At each time point, harvest the cells.
-
Mix a small aliquot of the cell suspension with trypan blue.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells and the total cell number.
-
-
Proliferation Assessment (e.g., MTT assay):
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Plot cell viability or proliferation against the concentration of this compound to determine the EC50 value.
EBV Lytic Cycle Induction and Virus Production Assay
This protocol is used to investigate the impact of this compound on the EBV lytic cycle and the production of infectious virions.
Materials:
-
EBV-positive cell lines capable of lytic induction (e.g., Akata cells)
-
Lytic cycle-inducing agents (e.g., anti-IgG, TPA, sodium butyrate)
-
This compound
-
Raji cells (for superinfection assay)
-
qPCR reagents for EBV DNA quantification
-
Antibodies for lytic proteins (e.g., BZLF1, BMRF1) for Western blot or immunofluorescence
Procedure:
-
Lytic Induction:
-
Treat EBV-positive cells with a lytic-inducing agent.
-
Simultaneously, treat a subset of these cells with different concentrations of this compound.
-
-
Assessment of Lytic Gene Expression:
-
At various time points post-induction, harvest cells for RNA or protein analysis.
-
Perform qPCR to measure the expression of immediate-early (e.g., BZLF1, BRLF1), early, and late lytic genes.
-
Perform Western blotting to detect the expression of lytic proteins.
-
-
Virus Production and Superinfection Assay:
-
After a suitable incubation period (e.g., 48-72 hours), collect the supernatant from the induced cells.
-
Filter the supernatant to remove cellular debris.
-
Use the filtered supernatant to infect a susceptible cell line, such as Raji cells.
-
After 24-48 hours, assess the infection of Raji cells by measuring the expression of an EBV latent gene (e.g., EBNA1) via qPCR or by flow cytometry for a fluorescently tagged virus.
-
-
Data Analysis: Compare the levels of lytic gene expression, lytic protein production, and the efficiency of superinfection between this compound-treated and untreated cells.
Concluding Remarks
This compound represents a valuable tool for investigating the intricate role of SUMOylation in the lifecycle and pathogenesis of the Epstein-Barr virus. The protocols and data presented here provide a framework for researchers to explore its potential as a therapeutic agent against EBV-associated diseases. Careful experimental design, including appropriate controls and dose-response studies, will be crucial for elucidating the precise mechanisms by which this compound exerts its effects on EBV.
References
- 1. Mechanism of EBV to Invade Host Cells - Creative Diagnostics [creative-diagnostics.com]
- 2. Effects of Targeting Sumoylation Processes During Latent and Induced Epstein-Barr Virus Infections Using the Small Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of targeting sumoylation processes during latent and induced Epstein-Barr virus infections using the small molecule inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role Of Sumoylation In The Ebv Life Cycle [mercer.openrepository.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Chromosome Segregation Defects Using ML-792
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-792 is a potent and selective, mechanism-based inhibitor of the SUMO-activating enzyme (SAE).[1][2][3] It acts by forming a covalent adduct with SUMO, which then binds tightly to and inhibits the SAE catalytic subunit, blocking the initial step of the SUMOylation cascade.[4][5] This leads to a global reduction in protein SUMOylation.[1] The SUMOylation pathway plays a critical role in various cellular processes, including mitotic progression and chromosome segregation.[1][2][6] Inhibition of this pathway with this compound has been shown to induce defects in chromosome segregation, leading to mitotic arrest and subsequent cell death, particularly in cancer cell lines.[5][6] These characteristics make this compound a valuable tool for studying the role of SUMOylation in maintaining genomic stability and for investigating potential therapeutic strategies targeting this pathway in oncology.
Mechanism of Action: Inhibition of the SUMOylation Cascade
The following diagram illustrates the SUMOylation pathway and the point of inhibition by this compound.
Caption: this compound inhibits the SUMO-activating enzyme (SAE).
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and cellular effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Assay Type | IC50 (nM) | Reference |
| SAE/SUMO1 | ATP-PPi Exchange | 3 | [3] |
| SAE/SUMO2 | ATP-PPi Exchange | 11 | [3] |
| NAE/NEDD8 | ATP-PPi Exchange | >32,000 | [7] |
| UAE/Ubiquitin | ATP-PPi Exchange | >100,000 | [7] |
Table 2: Cellular Effects of this compound on Cancer Cell Lines
| Cell Line | Assay Type | Effect | Concentration (µM) | Incubation Time (h) | Reference |
| HCT116 | Cell Viability | Decreased viability | 0.001 - 10 | 72 | [7] |
| MDA-MB-468 | Cell Viability | Decreased viability | 0.001 - 10 | 72 | [7] |
| MDA-MB-231 | Cell Viability | Decreased viability | 0.001 - 10 | 72 | [7] |
| Colo-205 | Cell Viability | Decreased viability | 0.001 - 10 | 72 | [7] |
| A375 | Cell Viability | Decreased viability | 0.001 - 10 | 72 | [7] |
| HCT116 | DNA Damage (γH2AX) | No significant increase | 0.5 | 24, 48 | [3] |
| HeLa | Mitotic Progression | Mitotic arrest, chromosome missegregation | 5 | 24 - 96 | [8] |
| EBV+ B-cells | Cell Growth | Inhibition of growth, induction of cell death | Low doses | Not specified | [9] |
Experimental Protocols
The following protocols provide detailed methodologies for studying chromosome segregation defects induced by this compound.
Protocol 1: Induction of Chromosome Segregation Defects in Cultured Cells
This protocol describes the general procedure for treating adherent cells with this compound to induce chromosome segregation defects for subsequent analysis.
Materials:
-
Adherent cell line (e.g., HeLa, HCT116, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells onto appropriate culture vessels (e.g., 6-well plates with coverslips for immunofluorescence, glass-bottom dishes for live-cell imaging) at a density that will result in 50-70% confluency at the time of analysis.
-
Cell Culture: Incubate cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.
-
This compound Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in pre-warmed complete culture medium. A typical concentration range to test for inducing mitotic defects is 0.1 - 5 µM.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).
-
-
Incubation: Incubate the cells for a desired period to induce mitotic defects. This can range from 12 to 48 hours, depending on the cell line and the desired severity of the phenotype.
-
Proceed to Analysis: After incubation, the cells are ready for analysis using immunofluorescence, live-cell imaging, or chromosome spread techniques as described in the following protocols.
Caption: A generalized workflow for treating cells with this compound.
Protocol 2: Immunofluorescence Staining for Chromosome Segregation Defects
This protocol details the staining of cells to visualize key mitotic structures and identify defects such as lagging chromosomes and micronuclei.
Materials:
-
Cells grown on coverslips and treated with this compound (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for spindle, anti-pericentrin for centrosomes, anti-γH2AX for DNA damage)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Antifade mounting medium
Procedure:
-
Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies in blocking buffer according to the manufacturer's recommendations.
-
Incubate the coverslips with the primary antibody solution in a humidified chamber overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute fluorescently labeled secondary antibodies in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
DNA Staining:
-
Wash the coverslips three times with PBS.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify mitotic defects such as:
-
Lagging chromosomes: Chromosomes that fail to connect to the spindle and are left behind during anaphase.
-
Micronuclei: Small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei.
-
Multipolar spindles: The presence of more than two spindle poles.
-
-
Protocol 3: Live-Cell Imaging of Mitotic Progression
This protocol allows for the real-time visualization of mitotic events in cells treated with this compound. This is particularly useful for observing the dynamics of chromosome alignment and segregation.
Materials:
-
Cells stably expressing fluorescently tagged proteins (e.g., H2B-GFP for chromosomes, α-tubulin-RFP for microtubules)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
-
This compound
Procedure:
-
Cell Seeding: Seed cells expressing the fluorescent reporters into glass-bottom dishes.
-
This compound Treatment: Once the cells have attached, replace the medium with fresh medium containing this compound or a vehicle control.
-
Microscopy Setup:
-
Place the dish on the microscope stage within the environmental chamber and allow the temperature and CO2 to equilibrate.
-
Locate and mark the positions of several fields of view containing healthy, asynchronous cells.
-
-
Time-Lapse Imaging:
-
Acquire images at multiple z-planes (a z-stack) every 5-15 minutes for a period of 12-24 hours. Use the lowest possible laser power to minimize phototoxicity.
-
-
Data Analysis:
-
Analyze the resulting time-lapse movies to determine:
-
Mitotic timing: The duration from nuclear envelope breakdown to anaphase onset.
-
Chromosome congression: The alignment of chromosomes at the metaphase plate.
-
Anaphase defects: The presence of lagging chromosomes or chromosome bridges during anaphase.
-
Cell fate: Whether the cell successfully completes mitosis, undergoes mitotic arrest leading to cell death, or exits mitosis without proper segregation (mitotic slippage).
-
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, visualize the signaling pathway affected by this compound leading to chromosome segregation defects and the experimental workflow for their analysis.
Caption: this compound-induced SAE inhibition leads to mitotic defects.
Caption: Workflow for analyzing this compound-induced mitotic defects.
References
- 1. SUMOylation in Control of Accurate Chromosome Segregation during Mitosis | Bentham Science [eurekaselect.com]
- 2. SUMOylation in control of accurate chromosome segregation during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Chromosomal Aberrations in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. rupress.org [rupress.org]
- 6. SUMOylation in Control of Accurate Chromosome Segregation during Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sub-toxic cisplatin concentrations induce extensive chromosomal, nuclear and nucleolar abnormalities associated with high malignancy before acquired resistance develops: Implications for clinical caution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for ML-792 in DNA Damage Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-792 is a potent and highly selective, mechanism-based inhibitor of the SUMO-activating enzyme (SAE).[1] It operates by forming a covalent adduct with SUMO, a process catalyzed by SAE, thereby blocking the SUMOylation cascade.[2] This inhibition of protein SUMOylation has emerged as a promising strategy in cancer therapy. While this compound does not directly induce DNA damage, it plays a critical role in modulating the DNA damage response (DDR), particularly by sensitizing cancer cells to DNA-damaging agents and inhibiting the repair of specific DNA lesions. These application notes provide detailed protocols for utilizing this compound in studies focused on DNA damage.
Mechanism of Action
This compound selectively targets the SAE, the E1 enzyme responsible for initiating the SUMOylation cascade. This cascade involves the sequential action of E1 (SAE), E2 (Ubc9), and E3 enzymes to conjugate Small Ubiquitin-like Modifier (SUMO) proteins to target proteins.[2][3] By inhibiting SAE, this compound effectively halts all downstream SUMOylation, leading to a global decrease in SUMO-conjugated proteins. This disruption of SUMOylation interferes with various cellular processes, including the DNA damage response. Specifically, SUMOylation is crucial for the repair of certain DNA lesions, such as DNA-protein crosslinks (DPCs).[4] Inhibition of this pathway by this compound can therefore prevent the repair of such damage, leading to the accumulation of DNA lesions and subsequent cell death, particularly in cancer cells that are often under increased replicative stress.
Data Presentation
In Vitro Efficacy of this compound
| Target | Assay Type | IC50 | Reference |
| SAE/SUMO1 | ATP–inorganic pyrophosphate (PPi) exchange | 3 nM | [1][2] |
| SAE/SUMO2 | ATP–inorganic pyrophosphate (PPi) exchange | 11 nM | [1][2] |
| NAE/NEDD8 | Enzymatic Assay | 32 µM | [2][5] |
| UAE/ubiquitin | Enzymatic Assay | >100 µM | [2][5] |
Cellular Activity of this compound
| Cell Line | Treatment Condition | Effect | Reference |
| HCT116 | 0.5 µM this compound for 24h | Study of this compound-induced DNA damage | [1] |
| HCT116 | 0.5 µM this compound for 6h | Study of the role of SUMOylation in DNA damage repair | [1] |
| MDA-MB-468, MDA-MB-231, HCT116, Colo-205, A375 | 0.001-10 µM this compound for 72h | Inhibition of cell proliferation and viability | [5] |
| HEK293 | 10 µM this compound for 1h (pretreatment) | Alleviation of CPT- and ETP-induced loss of cellular topoisomerases | [6] |
| U2OS | 10 µM this compound (pretreatment) | Increased TOP1-DPCs | [6] |
Signaling Pathway
Caption: Mechanism of action of this compound in the SUMOylation pathway.
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on DNA-Protein Crosslink (DPC) Repair
This protocol is designed to investigate the role of this compound in preventing the repair of DPCs induced by topoisomerase inhibitors.
Materials:
-
HEK293 or U2OS cells
-
This compound (prepared in DMSO)
-
Topoisomerase I inhibitor (e.g., Camptothecin - CPT)
-
Topoisomerase II inhibitor (e.g., Etoposide - ETP)
-
Proteasome inhibitor (e.g., MG132) as a positive control
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibodies: anti-TOP1, anti-TOP2, anti-γH2AX, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Secondary antibodies conjugated to HRP or fluorescent dyes
-
Western blot and/or immunofluorescence microscopy equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate HEK293 or U2OS cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with 10 µM this compound (or vehicle control - DMSO) for 1-2 hours.
-
Induce DPCs by treating the cells with a topoisomerase inhibitor (e.g., 20 µM CPT or 200 µM ETP for HEK293; 10 µM CPT or 5 µM ETP for U2OS) for 1 hour.
-
-
Western Blot Analysis for DPC Levels:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a suitable assay (e.g., BCA assay).
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against TOP1 or TOP2. The disappearance of the topoisomerase band indicates its trapping in DPCs.
-
Probe with a loading control antibody to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) system.
-
-
Immunofluorescence for DPC and DNA Damage Foci:
-
Grow U2OS cells on coverslips.
-
Following treatment as described in step 1, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBST).
-
Incubate with primary antibodies against TOP1-DPC and/or γH2AX.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and quantify the foci using a fluorescence microscope.
-
Protocol 2: Evaluation of this compound in Combination with DNA Hypomethylating Agents
This protocol assesses the synergistic effect of this compound and a DNA hypomethylating agent on DNA damage induction.
Materials:
-
U2OS cells
-
This compound (prepared in DMSO)
-
5-Aza-2'-deoxycytidine (5-Aza-2')
-
Cell culture medium and supplements
-
Antibodies: anti-DNMT1, anti-γH2AX
-
Immunofluorescence microscopy equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate U2OS cells on coverslips and allow them to adhere.
-
Treat cells with 5-Aza-2' to induce the formation of DNMT1-DPCs.
-
Co-treat or post-treat the cells with an effective concentration of this compound (or its analogue TAK981) for 4 to 20 hours to inhibit the repair of these DPCs.[7]
-
-
Immunofluorescence for DNA Damage:
-
Fix, permeabilize, and block the cells as described in Protocol 1.
-
Incubate with primary antibodies against DNMT1 to visualize DPCs and γH2AX to mark DNA double-strand breaks.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Mount and visualize the cells under a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per cell to assess the level of DNA damage.
-
Experimental Workflow
Caption: General experimental workflow for studying this compound in DNA damage.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SUMO Pathway in Hematomalignancies and Their Response to Therapies [mdpi.com]
- 4. embopress.org [embopress.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of SUMOylation enhances DNA hypomethylating drug efficacy to reduce outgrowth of hematopoietic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing ML-792's Effect on Cell Viability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-792 is a potent and selective, mechanism-based inhibitor of the SUMO-activating enzyme (SAE)[1][2][3]. By forming a covalent adduct with SUMO, this compound effectively blocks the initiation of the SUMOylation cascade, a critical post-translational modification pathway involved in regulating the function of numerous proteins[4][5]. Inhibition of SUMOylation by this compound has been shown to decrease cancer cell proliferation, induce mitotic defects, and promote cell death, making it a compound of significant interest in cancer research and drug development[2][3]. Notably, cells with overexpression of the MYC oncogene have demonstrated heightened sensitivity to this compound[3].
These application notes provide a comprehensive guide for researchers to assess the cellular effects of this compound, with a focus on cell viability, proliferation, and apoptosis. Detailed protocols for key assays are provided to ensure robust and reproducible results.
Data Presentation
The following tables summarize the quantitative effects of this compound on cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |
| HCT116 | Colon Carcinoma | 3 | 72 hours |
| MDA-MB-468 | Breast Cancer | Not specified | 72 hours |
| MDA-MB-231 | Breast Cancer | Not specified | 72 hours |
| Colo-205 | Colorectal Adenocarcinoma | Not specified | 72 hours |
| A375 | Malignant Melanoma | Not specified | 72 hours |
Data for MDA-MB-468, MDA-MB-231, Colo-205, and A375 indicates that this compound inhibits cell proliferation, but specific IC50 values were not provided in the searched literature.
Table 2: Effect of this compound on Apoptosis Induction
| Cell Line | Treatment Conditions | Percentage of Apoptotic Cells | Assay Method |
| LMP1-positive B cells | > 0.1 µM this compound, 96 hours | Significant increase | Not specified |
| LMP1-negative B cells | > 1 µM this compound, 96 hours | Significant increase | Not specified |
LMP1-positive B cells demonstrate increased sensitivity to this compound-induced cell death compared to their LMP1-negative counterparts[6].
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment Conditions | % G1 Phase | % S Phase | % G2/M Phase |
| MYC-driven B cell lymphomas | Not specified | Not specified | Not specified | G2/M arrest |
Inhibition of the SUMO pathway in MYC-driven B cell lymphomas leads to a G2/M phase arrest of the cell cycle.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Controlling protein SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Targeting Sumoylation Processes During Latent and Induced Epstein-Barr Virus Infections Using the Small Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing ML-792 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-792 is a potent and highly selective, mechanism-based inhibitor of the SUMO-activating enzyme (SAE), a critical component of the SUMOylation pathway. By forming a covalent adduct with SUMO, this compound effectively blocks the initial step of the SUMOylation cascade, leading to a rapid and sustained decrease in global SUMOylation of cellular proteins.[1][2][3] This inhibitory action disrupts various cellular processes that are dependent on SUMOylation, including DNA repair, cell cycle progression, and signal transduction, making this compound a valuable tool for studying the biological roles of SUMOylation and a potential therapeutic agent in oncology.[3][4]
These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use, ensuring accurate and reproducible experimental results while prioritizing user safety.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value |
| Molecular Formula | C₂₁H₂₃BrN₆O₅S |
| Molecular Weight | 551.41 g/mol |
| CAS Number | 1644342-14-2 |
| Appearance | Crystalline solid |
| Solubility | DMSO: ≥ 100 mg/mL |
| Water: Insoluble | |
| Ethanol: Insoluble |
Safety Precautions and Handling
This compound is a potent small molecule inhibitor and should be handled with care. All procedures should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation or skin exposure.[5]
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves. Change gloves immediately if contaminated.
-
Lab Coat: A dedicated lab coat should be worn.
-
Eye Protection: Safety glasses or goggles are mandatory.
Waste Disposal:
All materials contaminated with this compound, including pipette tips, tubes, and gloves, should be disposed of as hazardous chemical waste according to institutional guidelines.
Spill Management:
In case of a spill, decontaminate the area using an appropriate method, such as wiping with a solvent known to solubilize the compound (e.g., 70% ethanol), followed by a thorough cleaning with soap and water. All materials used for cleaning should be disposed of as hazardous waste.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.51 mg of this compound.
-
Dissolving: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 5.51 mg, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions
For cell-based assays, the high-concentration DMSO stock solution needs to be further diluted in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or the experimental outcome (typically ≤ 0.5%).
Procedure:
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium or buffer. For example, to achieve a final concentration of 1 µM in a 1 mL final volume, you could add 1 µL of the 10 mM stock to 999 µL of medium to make a 10 µM intermediate solution, and then take 100 µL of this into 900 µL of medium. This stepwise dilution helps to ensure accurate final concentrations and minimizes the risk of precipitation.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the final volume of cell culture medium to achieve the desired working concentration. Mix gently by pipetting.
-
Use Immediately: It is recommended to use the final working solution immediately after preparation.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
The SUMOylation Pathway and Inhibition by this compound
Caption: The SUMOylation pathway and its inhibition by this compound.
References
- 1. Controlling protein SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecolab.com [ecolab.com]
Troubleshooting & Optimization
ML-792 Technical Support Center: Troubleshooting Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues related to the stability of ML-792 in solution. The following information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at concentrations up to 100 mg/mL (181.35 mM).[1] To ensure maximum solubility and stability, use fresh, high-quality DMSO and consider using an ultrasonic bath to aid dissolution.[2]
Q2: How should I store this compound powder and its stock solutions?
A2: Proper storage is critical to maintaining the integrity of this compound. Storage recommendations are summarized in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| Powder | 0-4°C | Short term (days to weeks)[2] |
| Stock Solution in DMSO | -80°C | Up to 1 year[1] |
| Stock Solution in DMSO | -20°C | Up to 1 month[1][3] |
Important: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][4]
Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A3: this compound has low aqueous solubility. Therefore, direct dissolution in aqueous buffers or cell culture media is not recommended as it will likely lead to precipitation. A common practice is to first prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous medium. Ensure thorough mixing during dilution to minimize precipitation.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of the SUMO-activating enzyme (SAE).[1][5] It functions by forming a covalent adduct with SUMO in an ATP-dependent manner, which then binds tightly to the SAE catalytic subunit, blocking the SUMOylation cascade.[2][5] This leads to a rapid decrease in the levels of SUMOylated proteins in cells.[4]
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in solution.
Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture media.
Possible Causes:
-
Low Aqueous Solubility: this compound is inherently poorly soluble in aqueous solutions.
-
High Final Concentration: The final concentration of this compound in the aqueous medium may be too high.
-
Insufficient Mixing: Inadequate mixing during dilution can lead to localized high concentrations and precipitation.
-
DMSO Concentration: The final percentage of DMSO in the aqueous solution may be too low to maintain solubility.
Solutions:
-
Optimize Dilution: When diluting the DMSO stock solution, add it to the aqueous buffer or media dropwise while vortexing or stirring to ensure rapid and uniform mixing.
-
Lower Final Concentration: If precipitation persists, try lowering the final working concentration of this compound.
-
Increase Final DMSO Concentration: For in vitro assays, ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Use a Formulation for In Vivo Studies: For animal experiments, a specific formulation may be necessary. One example involves a mixture of the DMSO stock solution with PEG300, Tween-80, and saline.[4]
Issue 2: Loss of this compound activity or inconsistent experimental results.
Possible Causes:
-
Degradation of Stock Solution: Improper storage or multiple freeze-thaw cycles can lead to the degradation of this compound in the stock solution.
-
Instability in Aqueous Solution: this compound may have limited stability in aqueous media over time, especially at physiological temperatures (37°C).
-
Adsorption to Labware: The compound may adsorb to the surface of plastic labware, reducing its effective concentration.
Solutions:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer or cell culture medium immediately before each experiment.
-
Proper Stock Solution Handling: Adhere strictly to the storage recommendations. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][4]
-
Use Low-Binding Labware: Consider using low-adhesion microplates and pipette tips to minimize the loss of the compound.
-
Optimize Incubation Time: Determine the optimal incubation time for your specific cell line and experimental endpoint. Shorter incubation times may be sufficient and can minimize potential degradation.
Issue 3: Unexpected or off-target effects observed in experiments.
Possible Causes:
-
High Concentration: Using excessively high concentrations of this compound may lead to non-specific effects.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to this compound.[6][7]
-
DMSO Toxicity: The final concentration of DMSO in the cell culture may be toxic to the cells.
Solutions:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. The effective concentration can vary between cell lines.[7]
-
Vehicle Control: Always include a vehicle control (DMSO alone) at the same final concentration used for this compound treatment to account for any effects of the solvent.
-
Literature Review: Consult published studies that have used this compound in similar experimental systems to guide your concentration selection.[1][6][7]
Experimental Protocols & Data
In Vitro SUMOylation Inhibition Assay
This protocol provides a general workflow for assessing the inhibition of global SUMOylation in a cell line.
-
Cell Seeding: Plate cells (e.g., HCT116) at a suitable density in a 6-well plate and incubate overnight.[1]
-
Compound Preparation: Prepare a fresh dilution of this compound from a DMSO stock solution into pre-warmed cell culture media.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.001 µM to 10 µM) and a vehicle control (DMSO).[7]
-
Incubation: Incubate the cells for the desired time (e.g., 4 to 24 hours).[1][7]
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Western Blotting: Perform Western blot analysis to detect global SUMO-1 and SUMO-2/3 conjugates.
Expected Outcome: A dose-dependent decrease in the high-molecular-weight smear characteristic of SUMOylated proteins.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against its primary targets and its effect on cell proliferation in various cancer cell lines.
| Target/Cell Line | Assay | IC50 / EC50 | Reference |
| SAE/SUMO1 | Enzymatic Assay | 3 nM | [1][5] |
| SAE/SUMO2 | Enzymatic Assay | 11 nM | [1][5] |
| HCT116 | Global SUMOylation | 19 nM | |
| HCT116 | Cell Proliferation | 0.04 µM | |
| MDA-MB-468 | Cell Proliferation | 0.06 µM | [7] |
| MDA-MB-231 | Cell Proliferation | 0.11 µM | |
| Colo-205 | Cell Proliferation | 0.1 µM | [7] |
| A375 | Cell Proliferation | 0.45 µM | [7] |
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action on the SUMOylation pathway.
Troubleshooting Workflow for this compound Precipitation
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of targeting sumoylation processes during latent and induced Epstein-Barr virus infections using the small molecule inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Targeting Sumoylation Processes During Latent and Induced Epstein-Barr Virus Infections Using the Small Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
ML-792 Technical Support Center: Troubleshooting and Mitigating Off-Target Effects
Welcome to the technical support center for ML-792. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address potential concerns regarding off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, mechanism-based inhibitor of the SUMO-activating enzyme (SAE).[1][2][3] It functions by forming a covalent adduct with SUMO in an ATP-dependent reaction catalyzed by SAE itself.[4][5] This SUMO-ML-792 adduct then binds tightly to the catalytic subunit of SAE (SAE2/UBA2), preventing the subsequent transfer of SUMO to the E2 conjugating enzyme, Ubc9, and thereby blocking the entire SUMOylation cascade.[4][6][7]
Q2: How selective is this compound? Am I likely to see off-target effects?
A2: this compound is reported to be highly selective for the SUMOylation pathway.[2][6] Screening against a panel of ATP-dependent enzymes, including the closely related NEDD8-activating enzyme (NAE) and ubiquitin-activating enzyme (UAE), has shown minimal off-target activity.[4][5] While direct off-target effects on unrelated proteins are considered unlikely, the profound biological consequences of inhibiting a fundamental process like SUMOylation can sometimes be misinterpreted as off-target effects.
Q3: I'm observing significant cytotoxicity and cell cycle arrest. Is this an off-target effect?
A3: Not necessarily. Inhibition of SUMOylation is known to cause significant cellular phenotypes, including decreased cancer cell proliferation, chromosome segregation defects, and mitotic arrest, which can lead to cell death.[2][6][8] These are generally considered to be on-target effects of inhibiting the SUMO pathway, which is critical for cell cycle progression and genome integrity.[3][4] Cells overexpressing the MYC oncogene have been shown to be particularly sensitive to this compound.[2][3][6]
Q4: Does this compound affect other post-translational modifications like ubiquitination?
A4: Studies have demonstrated that this compound selectively targets the SUMOylation pathway without affecting global ubiquitination levels.[9] This specificity is a key advantage of using this compound to probe the functions of SUMOylation.
Troubleshooting Guide
Issue 1: Unexpected or Severe Phenotypes
You've treated your cells with this compound and observe widespread apoptosis or a dramatic phenotype that seems disproportionate to your hypothesis.
Table 1: Potency of this compound
| Target | Assay Type | IC50 |
| SAE/SUMO1 | ATP-PPi Exchange | 3 nM[1][5] |
| SAE/SUMO2 | ATP-PPi Exchange | 11 nM[1][5] |
| Nedd8-Activating Enzyme (NAE) | Biochemical Assay | 32 µM[5] |
| Ubiquitin-Activating Enzyme (UAE) | Biochemical Assay | >100 µM[5] |
Troubleshooting Steps:
-
Confirm On-Target Activity: The first step is to verify that this compound is inhibiting SUMOylation in your system at the concentration used.
-
Experiment: Perform a Western blot for global SUMO-1 and SUMO-2/3 conjugation. A successful treatment will show a dramatic reduction in high molecular weight SUMO conjugates.
-
Protocol: See "Protocol 1: Western Blot for Global SUMOylation" below.
-
-
Perform a Dose-Response and Time-Course: The potent, nanomolar activity of this compound means that excessively high concentrations can lead to acute toxicity.
-
Experiment: Titrate this compound from a low to a high concentration (e.g., 1 nM to 1 µM) and harvest cells at different time points (e.g., 4, 8, 16, 24 hours) to find the optimal concentration and duration that inhibits SUMOylation without inducing widespread, acute cell death.[10]
-
-
Use a Rescue Experiment (The Gold Standard): To definitively prove that your observed phenotype is due to the inhibition of SAE, you can perform a genetic rescue experiment.
-
Experiment: Express a mutant version of the SAE catalytic subunit (UBA2 S95N M97T) that is resistant to this compound.[2][3] If the phenotype is on-target, the expression of this mutant should rescue the effect of this compound treatment.
-
Workflow: See "Workflow for Genetic Rescue Experiment" diagram below.
-
Issue 2: Results are Inconsistent with Genetic Knockdown (siRNA/shRNA) of SUMO Pathway Components
You previously used siRNA against SAE2 or Ubc9 and observed a different phenotype than with this compound treatment.
Troubleshooting Steps:
-
Consider the Kinetics: Small molecule inhibitors like this compound offer rapid and acute inhibition, leading to the fast depletion of SUMOylated proteins.[2] In contrast, siRNA/shRNA knockdown relies on the turnover of existing protein, which can be slow and may allow for compensatory mechanisms to arise. The differences in phenotype may reflect the different kinetics of pathway inhibition.[4]
-
Verify Knockdown Efficiency: Ensure that your siRNA/shRNA is achieving sufficient knockdown at the protein level. A partial knockdown may produce a hypomorphic phenotype that is less severe than potent enzymatic inhibition.
-
Control for Off-Target Effects of RNAi: RNA interference can have its own off-target effects. Use multiple, distinct siRNA sequences targeting the same gene to confirm the phenotype.
Key Experimental Protocols
Protocol 1: Western Blot for Global SUMOylation
-
Cell Lysis: Lyse cells in a buffer containing protease and de-SUMOylase inhibitors (e.g., N-Ethylmaleimide, NEM) to preserve the SUMOylated protein fraction.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Probe with a primary antibody specific for SUMO-1 or SUMO-2/3.
-
Probe with a loading control antibody (e.g., GAPDH, β-actin).
-
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.
-
Analysis: Look for a decrease in the high-molecular-weight smear/ladder of bands in the this compound-treated lanes compared to the vehicle control (e.g., DMSO).
Visualizing Workflows and Pathways
References
- 1. selleckchem.com [selleckchem.com]
- 2. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Controlling protein SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel insights into the impact of the SUMOylation pathway in hematological malignancies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Targeting Sumoylation Processes During Latent and Induced Epstein-Barr Virus Infections Using the Small Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of SUMO Targets Associated With the Pluripotent State in Human Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
ML-792 Technical Support Center: Optimizing Treatment for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of ML-792 for maximum inhibition of the SUMOylation pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective mechanism-based inhibitor of the SUMO-activating enzyme (SAE).[1][2] It forms a covalent adduct with SUMO at its C-terminus, and this SUMO-ML-792 adduct then binds tightly to and inhibits the SAE catalytic subunit (UBA2), thereby blocking the SUMOylation cascade.[3][4]
Q2: What are the primary cellular effects of this compound treatment?
A2: this compound treatment leads to a rapid and sustained decrease in global protein SUMOylation.[2] This inhibition of SUMOylation can result in decreased cancer cell proliferation, induction of cell death, and defects in mitotic progression and chromosome segregation.[2][5] Notably, cells overexpressing the MYC oncogene have shown increased sensitivity to this compound.[2][5]
Q3: How specific is this compound for the SUMOylation pathway?
A3: this compound is highly selective for the SUMO pathway. In enzymatic assays, it inhibits SAE/SUMO1 and SAE/SUMO2 at nanomolar concentrations, while its activity against the related NAE/NEDD8 and UAE/ubiquitin pathways is significantly lower (in the micromolar range).[3][6] Studies have also shown that this compound treatment does not affect global ubiquitination levels in cells.[7]
Q4: What is a typical starting concentration for in vitro experiments?
A4: Based on published studies, a starting concentration in the range of 0.1 to 1 µM is often used for in vitro cell-based assays. For example, a concentration of 0.5 µM has been shown to induce DNA damage in HCT116 cells after 24 hours of treatment.[1] The optimal concentration will be cell-line dependent and should be determined empirically through dose-response experiments.
Troubleshooting Guide
Issue 1: Insufficient inhibition of global SUMOylation.
-
Possible Cause 1: Suboptimal Treatment Duration.
-
Recommendation: The onset of SUMOylation inhibition can be rapid. However, for maximal and sustained inhibition, longer treatment times may be necessary. We recommend performing a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal duration for your specific cell line and experimental endpoint. In some cell lines, a 4-hour treatment is sufficient to inhibit SAE and SUMO-pathway activities.[6]
-
-
Possible Cause 2: Inadequate Drug Concentration.
-
Recommendation: If a time-course experiment does not yield sufficient inhibition, consider performing a dose-response experiment. Titrate this compound concentrations (e.g., 0.01 µM to 5 µM) for a fixed, intermediate time point (e.g., 24 hours) to identify the EC50 for SUMOylation inhibition in your system.
-
-
Possible Cause 3: Poor Compound Solubility.
-
Recommendation: this compound is soluble in DMSO.[8] Ensure the stock solution is fully dissolved before diluting it in your culture medium. Precipitates in the final working solution can significantly lower the effective concentration.
-
Issue 2: High levels of cell death observed at early time points.
-
Possible Cause 1: Cell Line Hypersensitivity.
-
Recommendation: Certain cell lines, particularly those with MYC amplification, are highly sensitive to this compound.[4][5] If significant cell death occurs before your desired experimental endpoint, consider reducing the treatment duration. Short-term treatments (e.g., 4-6 hours) can be sufficient to observe effects on SUMOylation.[1][6]
-
-
Possible Cause 2: Concentration is too high.
-
Recommendation: Lower the concentration of this compound. A dose-response viability assay (e.g., using Trypan blue exclusion or a commercial viability kit) should be performed to determine the optimal concentration that inhibits SUMOylation without inducing excessive early-onset cytotoxicity.
-
Issue 3: No observable effect on the desired phenotype, despite confirmation of SUMOylation inhibition.
-
Possible Cause 1: Phenotype requires longer-term inhibition.
-
Recommendation: While inhibition of SUMOylation is rapid, the downstream phenotypic consequences, such as changes in cell proliferation or apoptosis, may require a longer treatment duration. Consider extending your experimental endpoint to 48, 72, or even 96 hours.[7] Be sure to monitor cell health and replenish the medium with fresh this compound if necessary for very long incubations.
-
-
Possible Cause 2: The biological process is not regulated by SUMOylation in your specific context.
-
Recommendation: Confirm that your protein of interest or pathway is indeed regulated by SUMOylation in your experimental model. This can be done through literature review or by performing immunoprecipitation of your target protein followed by western blotting for SUMO.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target | Assay Type | IC50 | Reference |
| SAE/SUMO1 | ATP–PPi exchange | 3 nM | [1][3] |
| SAE/SUMO2 | ATP–PPi exchange | 11 nM | [1][3] |
| NAE/NEDD8 | Enzymatic Assay | > 32 µM | [3][6] |
| UAE/ubiquitin | Enzymatic Assay | > 100 µM | [3][6] |
Table 2: Example Treatment Durations and Observed Effects
| Cell Line | Concentration (µM) | Duration (hours) | Observed Effect | Reference |
| HCT116 | 0.0007 - 5 | 4 | Inhibition of SAE and SUMO-pathway activities | [6] |
| HCT116 | 0.5 | 6 | Study of SUMOylation's role in DNA damage repair | [1] |
| HCT116 | 0.5 | 24 | Induction of DNA damage | [1] |
| Various B-cell lines | Graduated doses | 24, 48, 72, 96 | Decreased B-cell growth and induced cell death | [7] |
| MDA-MB-468, MDA-MB-231, HCT116, Colo-205, A375 | 0.001 - 10 | 72 | Inhibition of cell proliferation and decreased viability | [6] |
Experimental Protocols
Protocol 1: Western Blot for Global SUMOylation Inhibition
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.
-
This compound Treatment: The following day, treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the intended duration (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SUMO2/3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results. A ladder of high molecular weight bands indicates SUMOylated proteins, which should decrease with this compound treatment.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay (Trypan Blue Exclusion)
-
Cell Treatment: Seed and treat cells with various concentrations of this compound for different durations (e.g., 24, 48, 72, 96 hours).[7]
-
Cell Harvesting: At each time point, collect both adherent and floating cells.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan blue stain.
-
Cell Counting: Within 5 minutes of staining, load the mixture into a hemocytometer or an automated cell counter.
-
Analysis: Count the number of viable (unstained) and non-viable (blue) cells. Calculate the percentage of viable cells and the total cell number. Plot cell viability against this compound concentration and treatment duration.
Visualizations
Caption: The SUMOylation pathway and the mechanism of inhibition by this compound.
Caption: A logical workflow for troubleshooting and optimizing this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlling protein SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of Targeting Sumoylation Processes During Latent and Induced Epstein-Barr Virus Infections Using the Small Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tribioscience.com [tribioscience.com]
common issues with ML-792 solubility and how to solve them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding common issues with ML-792 solubility. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Common this compound Solubility Issues
Q1: My this compound is not fully dissolving in DMSO. What should I do?
A1: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] Water-logged DMSO can significantly reduce the solubility of many organic compounds. Always use fresh, anhydrous (water-free) DMSO from a sealed container.
-
Gentle Warming: Gently warm the solution to 37°C. This can help increase the solubility of the compound. Avoid excessive heat, as it may degrade the this compound.
-
Sonication: Use a sonicator bath for short intervals (e.g., 5-10 minutes) to break up any clumps and enhance dissolution.[2]
-
Vortexing: Ensure thorough mixing by vortexing the solution vigorously.[2]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. Here are some strategies to mitigate this:
-
Use of Surfactants or Co-solvents: For in vitro assays, a common practice is to first dilute the DMSO stock in a solution containing a surfactant like Tween-80 and a co-solvent like PEG300 before the final dilution in your aqueous buffer or saline.[1][3] This helps to maintain the compound's solubility in the final aqueous solution.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent composition can sometimes prevent the compound from crashing out of solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent effects on your cells or enzymes, while still being sufficient to maintain solubility.
Q3: Can I prepare a concentrated stock solution of this compound in anything other than DMSO?
A3: While DMSO is the most commonly recommended solvent for preparing concentrated stock solutions of this compound[1][3], other organic solvents may be viable, though less characterized. If you must avoid DMSO, consider solvents like ethanol or DMF. However, it is crucial to perform small-scale solubility tests first to determine the maximum achievable concentration without precipitation. Be aware that the choice of solvent can impact the stability of the compound and may have different effects on your experimental system.
Frequently Asked Questions (FAQs)
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: The recommended solvent for preparing stock solutions of this compound is DMSO.[1][3]
Q5: What is the maximum reported solubility of this compound in DMSO?
A5: The maximum reported solubility of this compound in DMSO is 100 mg/mL, which is equivalent to 181.35 mM.[1]
Q6: How should I store my this compound stock solution?
A6: It is recommended to store this compound stock solutions at -20°C for short-term storage and -80°C for long-term storage. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.
Q7: I need to prepare this compound for an in vivo animal study. What is the recommended formulation?
A7: For in vivo studies, a common formulation involves a multi-component vehicle to ensure bioavailability and prevent precipitation. A typical protocol involves diluting a DMSO stock of this compound into a vehicle containing PEG300, Tween-80, and saline or corn oil.[1][3] Always ensure the final solution is clear and free of particulates before administration.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 100 mg/mL (181.35 mM) | [1] |
| Recommended Stock Solution (Solid + Solvent) | 10 mM in DMSO | [3] |
| In Vitro Formulation Example | ≥ 2.08 mg/mL (3.77 mM) in a vehicle of DMSO, PEG300, Tween-80, and Saline | [3] |
| In Vivo Formulation Example (Corn Oil) | Dilution of a 12.5 mg/mL DMSO stock into corn oil | [1] |
| In Vivo Formulation Example (Aqueous) | Dilution of a 100 mg/mL DMSO stock into a vehicle of PEG300, Tween-80, and ddH2O | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
This protocol is adapted from methodologies provided by commercial suppliers.[1][3]
-
Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the 10 mM DMSO stock solution.
-
Add the 100 µL of DMSO stock to 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Add 450 µL of saline or your desired aqueous buffer to bring the final volume to 1 mL.
-
The mixed solution should be used immediately for optimal results.
Protocol 2: Preparation of this compound for In Vivo Administration (Aqueous-based)
This protocol is based on a formulation designed for animal studies.[1]
-
Prepare a concentrated stock solution of this compound in fresh, anhydrous DMSO (e.g., 100 mg/mL).
-
For a 1 mL final working solution, take 50 µL of the concentrated DMSO stock solution.
-
Add the DMSO stock to 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 500 µL of sterile ddH2O or saline to reach the final volume of 1 mL.
-
This solution should be prepared fresh and used immediately.
Visualizations
Caption: Inhibition of the SUMOylation pathway by this compound.
Caption: Experimental workflow for preparing this compound solutions.
References
Technical Support Center: Interpreting Unexpected Results from ML-792 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with ML-792, a potent and selective inhibitor of the SUMO-activating enzyme (SAE).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a mechanism-based inhibitor of the SUMO-activating enzyme (SAE). It forms a covalent adduct with SUMO in an ATP-dependent reaction, and this SUMO-ML-792 adduct then binds tightly to SAE, inhibiting its activity.[1][2] This leads to a global decrease in protein SUMOylation.
Q2: What are the expected cellular effects of this compound treatment?
A2: Based on current research, the expected effects of this compound treatment include:
-
A significant reduction in global protein SUMOylation.[3][4]
-
Decreased proliferation of cancer cells, particularly those with MYC amplification.[4][5]
-
Induction of mitotic arrest and cell death due to chromosome segregation defects.[6][7]
-
Disruption of PML nuclear bodies.[3]
Q3: Are there any known off-target effects of this compound?
A3: this compound is a highly selective inhibitor of SAE with minimal off-target activity against other ubiquitin-activating enzymes like NAE and UAE.[2][8] However, its profound effect on the entire SUMO pathway can lead to widespread cellular changes. The observed chromosome segregation defects can be considered a significant downstream consequence of on-target SAE inhibition.[6][7]
Troubleshooting Guide
Unexpected Result 1: No change in global SUMOylation after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | Ensure this compound has been stored correctly and is not expired. Prepare fresh stock solutions in an appropriate solvent like DMSO.[1] |
| Insufficient Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment. Recommended starting concentrations are in the nanomolar to low micromolar range (e.g., 10 nM - 1 µM), with treatment times typically ranging from 4 to 48 hours.[9][10] |
| Cell Line Insensitivity | While most cell lines are sensitive, extreme resistance could be possible. Confirm the results in a different, sensitive cell line (e.g., HCT116, MDA-MB-468) as a positive control.[9] |
| Technical Issues with Western Blot | Ensure your lysis buffer contains a SUMO protease inhibitor, such as N-Ethylmaleimide (NEM), to prevent de-SUMOylation during sample preparation. Run appropriate controls, including a vehicle-treated sample and a positive control for SUMOylation if available. |
Unexpected Result 2: My protein of interest does not show decreased SUMOylation.
| Possible Cause | Troubleshooting Steps |
| Protein Not SUMOylated | Confirm that your protein of interest is a known SUMO substrate. If it is a novel target, you may need to perform in vitro SUMOylation assays to validate. |
| Low Stoichiometry of SUMOylation | The fraction of a protein that is SUMOylated at any given time can be very low. You may need to enrich for the SUMOylated form using immunoprecipitation (IP) of your protein of interest followed by western blotting for SUMO, or vice versa. |
| Dynamic SUMOylation | The SUMOylation of your protein may be highly dynamic. Consider shorter or longer treatment times with this compound. |
| Compensatory Mechanisms | Inhibition of the SUMO pathway could potentially trigger a compensatory mechanism that stabilizes the SUMOylation of a specific protein. This would be a novel finding and would require further investigation. |
Unexpected Result 3: Paradoxical increase in a specific protein modification.
| Possible Cause | Troubleshooting Steps |
| Crosstalk with other PTMs | The SUMOylation and ubiquitination pathways are known to have significant crosstalk.[6] Inhibition of SUMOylation may lead to an increase in ubiquitination or another post-translational modification (PTM) on your protein of interest. Perform co-immunoprecipitation followed by mass spectrometry to identify other PTMs. |
| Antibody Specificity | The antibody you are using for your protein of interest may be cross-reacting with a modified form of another protein that is upregulated upon this compound treatment. Validate your antibody using knockdown or knockout controls. |
| Indirect Effects | This compound treatment can induce cellular stress. The observed increase in modification could be part of a stress response pathway that is activated indirectly by the inhibition of SUMOylation. |
Unexpected Result 4: Non-monotonic (e.g., U-shaped) dose-response curve.
| Possible Cause | Troubleshooting Steps |
| Complex Biological Response | Non-monotonic dose-responses can occur in complex biological systems. This could be due to feedback loops, receptor downregulation at high concentrations, or engagement of different pathways at different concentrations. Carefully repeat the experiment with a finer titration of this compound concentrations. |
| Off-target effects at high concentrations | Although selective, very high concentrations of any inhibitor can have off-target effects. Ensure you are working within the recommended concentration range. |
| Experimental Artifact | Rule out any experimental artifacts by carefully repeating the experiment and ensuring consistency in cell density, treatment times, and reagent concentrations. |
Data Presentation
Table 1: In Vitro IC50 Values for this compound
| Target | Assay Type | IC50 (nM) | Reference |
| SAE/SUMO1 | ATP-PPi Exchange | 3 | [1] |
| SAE/SUMO2 | ATP-PPi Exchange | 11 | [1] |
| NAE/NEDD8 | Enzymatic Assay | >32,000 | [9] |
| UAE/Ubiquitin | Enzymatic Assay | >100,000 | [9] |
Table 2: Cellular EC50 Values for this compound (Viability Assays)
| Cell Line | EC50 (µM) | Reference |
| MDA-MB-468 | 0.06 | [9] |
| MDA-MB-231 | 0.23 | [9] |
| HCT116 | 0.13 | [9] |
| Colo-205 | 0.12 | [9] |
| A375 | 0.45 | [9] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Global SUMOylation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 4, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease inhibitors and 10 mM N-Ethylmaleimide (NEM) to inhibit SUMO proteases.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against SUMO-1 or SUMO-2/3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Protocol 2: Immunoprecipitation (IP) of a SUMOylated Protein
-
Cell Lysis: Following this compound treatment, lyse cells as described in Protocol 1, ensuring the presence of NEM.
-
Pre-clearing Lysates: Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against your protein of interest or a SUMO antibody overnight at 4°C with gentle rotation.
-
Capture Immune Complexes: Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them several times with ice-cold lysis buffer to remove non-specific proteins.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blot using an antibody against SUMO (if you IP'd your protein of interest) or your protein of interest (if you IP'd with a SUMO antibody).
Visualizations
Caption: The SUMOylation pathway and the mechanism of this compound inhibition.
Caption: A logical workflow for troubleshooting unexpected this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Controlling protein SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Targeting Sumoylation Processes During Latent and Induced Epstein-Barr Virus Infections Using the Small Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel insights into the impact of the SUMOylation pathway in hematological malignancies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of SUMO Targets Associated With the Pluripotent State in Human Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ML-792 Toxicity Mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SUMOylation inhibitor, ML-792. The focus of this guide is to provide actionable strategies and experimental protocols to minimize this compound-induced toxicity in normal cells, thereby enhancing the therapeutic window in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to cell toxicity?
A1: this compound is a potent and selective inhibitor of the SUMO-activating enzyme (SAE), the E1 enzyme in the SUMOylation cascade. It forms a covalent adduct with SUMO in an ATP-dependent reaction catalyzed by SAE, which then inhibits the enzyme.[1][2] This inhibition leads to a global decrease in protein SUMOylation, a critical post-translational modification involved in various cellular processes, including cell cycle progression, DNA damage response, and protein stability. The disruption of these processes, particularly the interference with chromosome segregation during mitosis, leads to cell cycle arrest and ultimately apoptosis, which is the primary mechanism of its toxicity.[3][4]
Q2: Why is this compound more toxic to cancer cells than normal cells?
A2: The differential sensitivity between cancer and normal cells to this compound is thought to be due to the concept of "SUMOylation addiction" in some cancer types. Many cancer cells, particularly those with MYC gene amplification, exhibit a state of "hyper-SUMOylation" and are highly dependent on the SUMOylation pathway for their survival and proliferation.[3][5] By inhibiting SAE, this compound effectively shuts down this critical pathway, leading to a more pronounced cytotoxic effect in these "addicted" cancer cells compared to normal cells, which have a lower reliance on high levels of SUMOylation.
Q3: What are the known off-target effects of this compound?
A3: this compound is a highly selective inhibitor for the SUMO E1 enzyme (SAE) with significantly lower activity against other ubiquitin-like protein activating enzymes such as the NEDD8-activating enzyme (NAE) and the ubiquitin-activating enzyme (UAE).[1][2] However, like any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out. It is important to note that its precursor, TAK-981, has been observed to have effects on the immune system, which could be considered an "off-target" effect in the context of direct cancer cell cytotoxicity, but a desirable one in immunotherapy. At present, specific toxicity-inducing off-target interactions for this compound in normal cells are not well-documented in publicly available literature.
Q4: Are there any general strategies to reduce the toxicity of small molecule inhibitors like this compound in normal cells?
A4: Yes, several general strategies can be employed to mitigate the toxicity of potent inhibitors in normal cells:
-
Dosing Optimization: Carefully titrating the concentration of this compound to identify a therapeutic window where it effectively kills cancer cells while having minimal impact on normal cells is a primary strategy.
-
Co-treatment with Synergistic Agents: Combining this compound with other therapeutic agents at lower, sub-cytotoxic concentrations can enhance the anti-cancer effect without a corresponding increase in toxicity to normal cells.
-
Use of Cytoprotective Agents: In a broader chemotherapy context, cytoprotective agents are used to shield normal tissues from the toxic effects of anticancer drugs. While specific data on their use with this compound is limited, this approach is a valid consideration for in vivo studies.[6][7][8]
-
Pulsed Dosing: Intermittent or pulsed dosing schedules, as opposed to continuous exposure, may allow normal cells to recover from the effects of the inhibitor while still exerting a therapeutic effect on cancer cells.
Troubleshooting Guide
Issue 1: High levels of toxicity observed in normal (non-cancerous) control cell lines.
| Potential Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Perform a dose-response curve with a wide range of this compound concentrations on both your normal and cancer cell lines to determine the respective IC50 values. This will help identify a potential therapeutic window. |
| Extended exposure time. | Reduce the incubation time with this compound. A shorter exposure may be sufficient to induce apoptosis in sensitive cancer cells while allowing normal cells to recover. |
| High sensitivity of the specific normal cell line. | Consider using a different, more robust normal cell line as a control if possible. If not, focus on optimizing the dose and exposure time to widen the therapeutic window. |
| Off-target effects. | While this compound is selective, off-target effects are possible. If feasible, perform rescue experiments by overexpressing a mutant form of the SAE enzyme that is resistant to this compound to confirm that the observed toxicity is on-target. |
Issue 2: Difficulty in establishing a therapeutic window between cancer and normal cells.
| Potential Cause | Troubleshooting Step |
| Similar sensitivity of the chosen cell lines. | Select cancer cell lines known to be highly dependent on the SUMOylation pathway (e.g., those with MYC amplification) for comparison with normal cell lines. |
| Sub-optimal assay for measuring viability. | Use multiple methods to assess cell viability and toxicity, such as a metabolic assay (e.g., MTT) in conjunction with a direct measure of cell death (e.g., Annexin V/PI staining and flow cytometry). |
| Inappropriate experimental endpoint. | Evaluate toxicity at multiple time points to understand the kinetics of the cellular response to this compound. |
| Single-agent limitation. | Explore co-treatment strategies. For example, combining a sub-toxic dose of this compound with another agent that has a different mechanism of action may create a synergistic effect in cancer cells, thus widening the therapeutic window. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines. Data for normal human cell lines are less prevalent in the literature, highlighting a critical area for further investigation to precisely define the therapeutic window.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.09 |
| OCI-Ly10 | Lymphoma | Not specified |
| MDA-MB-468 | Breast Cancer | 0.06 |
| MDA-MB-231 | Breast Cancer | Not specified |
| Colo-205 | Colorectal Adenocarcinoma | Not specified |
| A375 | Melanoma | 0.45 |
Note: The IC50 values can vary depending on the assay conditions and incubation time.
Experimental Protocols
Protocol for Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for determining the cytotoxic effects of this compound on both normal and cancerous adherent cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Adherent cell lines (normal and cancer)
-
Appropriate cell culture medium
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested starting range is 0.001 µM to 10 µM. Include a DMSO-only control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% viability).
-
Plot the percentage of cell viability versus the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Protocol for Assessing Cell Cycle Arrest using Propidium Iodide Staining and Flow Cytometry
This protocol allows for the analysis of cell cycle distribution in normal cells treated with this compound.
Materials:
-
Normal human cell line (e.g., fibroblasts)
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with a relevant concentration of this compound (e.g., at or slightly above the IC50 for a sensitive cancer cell line) and a DMSO control for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 30 minutes (can be stored for longer).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets and aggregates.
-
Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software. An accumulation of cells in the G2/M phase would be indicative of this compound's effect on mitosis.
-
Visualizations
SUMOylation Pathway and this compound Inhibition
Caption: The SUMOylation pathway and the inhibitory action of this compound on the SAE E1 enzyme.
Experimental Workflow for Assessing this compound Toxicity
Caption: A generalized workflow for evaluating the toxicity and therapeutic window of this compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. rsc.org [rsc.org]
- 3. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
ML-792 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of ML-792, a potent and selective inhibitor of the SUMO-Activating Enzyme (SAE). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the SUMO-Activating Enzyme (SAE), the E1 enzyme in the SUMOylation pathway.[1][2][3] It functions as a mechanism-based inhibitor, forming a covalent adduct with SUMO in an ATP-dependent reaction catalyzed by SAE itself.[4] This this compound-SUMO adduct then non-covalently binds to SAE, effectively blocking its activity and preventing the initiation of the SUMOylation cascade.[4] This leads to a global decrease in protein SUMOylation within the cell.[1][3]
Q2: How potent and selective is this compound?
A2: this compound is a highly potent and selective inhibitor of SAE. In vitro, it exhibits low nanomolar IC50 values for the inhibition of SUMO1 and SUMO2 conjugation.[5] Its selectivity for SAE is demonstrated by significantly higher IC50 values against other ubiquitin-like activating enzymes, such as the NEDD8-activating enzyme (NAE) and the ubiquitin-activating enzyme (UAE).[5]
Q3: How should I store and handle this compound?
A3: this compound is typically supplied as a powder and should be stored at -20°C for long-term stability. For experimental use, it is commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6] It is recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7] Store stock solutions at -80°C. When preparing working solutions, thaw the stock solution and dilute it to the desired concentration in the appropriate cell culture medium.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment of cells with this compound leads to a rapid and dose-dependent decrease in global protein SUMOylation.[3][8] This can result in various cellular phenotypes, including inhibition of cell proliferation, induction of mitotic defects, and chromosome segregation errors.[1][2] The sensitivity to this compound can vary between cell lines, with some cancer cells, particularly those with MYC amplification, showing increased sensitivity.[1][2]
Troubleshooting Guides
Issue 1: No observable decrease in global SUMOylation after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Ensure proper storage of this compound powder (-20°C) and stock solutions (-80°C in DMSO). Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[7] Prepare fresh dilutions from the stock solution for each experiment. |
| Insufficient Drug Concentration or Incubation Time | Optimize the concentration and incubation time of this compound for your specific cell line. Perform a dose-response and time-course experiment. Effective concentrations in cellular assays are typically in the nanomolar to low micromolar range, with incubation times ranging from a few hours to 72 hours.[5] |
| High SUMO Protease (SENP) Activity in Lysates | When preparing cell lysates for Western blot analysis, it is crucial to inhibit the activity of deSUMOylating enzymes (SENPs).[9] Include a cysteine protease inhibitor such as N-Ethylmaleimide (NEM) in your lysis buffer at a final concentration of 10-20 mM. |
| Inefficient Protein Extraction | Ensure your lysis buffer is effective for extracting nuclear proteins, as a significant portion of SUMOylated proteins are located in the nucleus. RIPA buffer or other buffers containing strong detergents are often used. |
| Western Blotting Issues | Use an antibody that recognizes both free SUMO and conjugated SUMO. A successful experiment will show a decrease in the high-molecular-weight smear/ladder of SUMOylated proteins.[8] Ensure efficient protein transfer, especially for high-molecular-weight conjugates. |
Issue 2: High or unexpected cytotoxicity at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High Sensitivity of the Cell Line | Some cell lines are inherently more sensitive to the inhibition of SUMOylation.[1][2] Perform a dose-response experiment starting with very low concentrations (e.g., low nanomolar range) to determine the EC50 for your specific cell line. |
| DMSO Toxicity | Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and consistent across all treatment groups, including the vehicle control. |
| Prolonged Incubation Time | The cytotoxic effects of this compound can be time-dependent. Consider reducing the incubation time to observe more specific effects on SUMOylation before widespread cell death occurs. |
| Off-Target Effects (less likely but possible) | While this compound is highly selective, off-target effects at high concentrations cannot be entirely ruled out.[10] Correlate the observed cytotoxicity with a direct measurement of SUMOylation inhibition to ensure the effect is on-target. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, confluency, and media conditions for all experiments. Cell state can significantly impact the SUMOylation landscape and response to inhibitors. |
| Variability in Drug Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure thorough mixing of the drug in the culture medium. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent drug concentrations across all wells and plates. |
| Assay-Specific Variability | For assays like Western blotting, ensure equal protein loading by performing a protein quantification assay (e.g., BCA) and using a reliable loading control. For viability assays, ensure a homogenous cell suspension when seeding plates. |
Experimental Protocols & Best Practices
A. Best Practices for this compound Experiments
-
Controls are Critical:
-
Vehicle Control: Always include a vehicle-only (e.g., DMSO) control group to account for any effects of the solvent.[8]
-
Positive Control (for assay validation): If possible, use a cell line or treatment condition known to be sensitive to SUMOylation inhibition.
-
Negative Control (for target validation): To confirm that the observed phenotype is due to the inhibition of SUMOylation, a rescue experiment can be performed using a mutant version of the SAE enzyme that is resistant to this compound.[3]
-
-
Dose-Response and Time-Course Studies: It is essential to perform dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment for your specific cell line and experimental endpoint.
-
Monitor Global SUMOylation: In parallel with your primary endpoint measurement, it is good practice to confirm the on-target activity of this compound by assessing the level of global SUMOylation via Western blot.
B. Protocol: Western Blotting for Global SUMOylation
This protocol is designed to assess the overall levels of SUMO-conjugated proteins in cells treated with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control (DMSO) for the determined incubation time.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells directly in the well with 100-200 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail and 20 mM N-Ethylmaleimide (NEM) to inhibit SENP activity.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a fresh tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to your samples. For SUMOylation analysis, it is often recommended to use a non-reducing sample buffer (without β-mercaptoethanol or DTT) and to not boil the samples, as this can sometimes affect the detection of SUMO conjugates. However, this may need to be optimized for your specific target.
-
Load 20-30 µg of protein per lane on an 8-16% gradient SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SUMO1 or SUMO2/3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
C. Protocol: Cell Viability Assay (MTT/MTS)
This protocol measures cell viability and proliferation following this compound treatment.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT/MTS Assay:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11][12] Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight in the dark.[12]
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[11][13]
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.[13]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the results to determine the EC50 value of this compound for your cell line.
-
D. Protocol: Immunoprecipitation (IP) of SUMOylated Proteins
This protocol is for enriching SUMOylated proteins from cell lysates after this compound treatment.
-
Cell Culture and Lysis:
-
Grow and treat cells with this compound or vehicle as described for the Western blot protocol.
-
Lyse cells in a denaturing lysis buffer (e.g., 1% SDS in PBS with protease inhibitors and 20 mM NEM) to inactivate SENPs and disrupt protein-protein interactions. Boil the lysate for 10 minutes.
-
Dilute the lysate 1:10 with a non-denaturing lysis buffer (e.g., Tris-based buffer with 1% Triton X-100 and no SDS) to allow for antibody binding.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add a primary antibody against your protein of interest or a SUMO isoform to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washes:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer (e.g., the non-denaturing lysis buffer).
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western blotting using antibodies against your protein of interest and the relevant SUMO isoform.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (in vitro, SAE/SUMO1) | 3 nM | [5] |
| This compound IC50 (in vitro, SAE/SUMO2) | 11 nM | [5] |
| This compound IC50 (NAE/NEDD8) | >32 µM | [5] |
| This compound IC50 (UAE/ubiquitin) | >100 µM | [5] |
| Effective Concentration in Cellular Assays | 0.001 - 10 µM | [5] |
| Typical Incubation Time in Cellular Assays | 4 - 72 hours | [5] |
Visualizations
Caption: The SUMOylation pathway and the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlling protein SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Proper Reagent Storage and Handling | Updated 2025 [stressmarq.com]
- 8. Effects of Targeting Sumoylation Processes During Latent and Induced Epstein-Barr Virus Infections Using the Small Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Can your protein be sumoylated? A quick summary and important tips to study SUMO-modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. broadpharm.com [broadpharm.com]
Validation & Comparative
A Head-to-Head Comparison of SUMOylation Inhibitors: ML-792 vs. TAK-981
In the landscape of targeted cancer therapy, the inhibition of the Small Ubiquitin-like Modifier (SUMO) pathway has emerged as a promising strategy. Two key players in this field are ML-792 and its derivative, TAK-981 (also known as subasumstat). Both are potent and selective inhibitors of the SUMO-activating enzyme (SAE), the first and rate-limiting step in the SUMOylation cascade. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these molecules.
Mechanism of Action: A Shared Foundation with a Key Distinction
Both this compound and TAK-981 are mechanism-based inhibitors of the heterodimeric SAE (composed of SAE1 and UBA2 subunits). Their inhibitory action involves the formation of a covalent adduct with SUMO, a process that is catalyzed by the SAE itself in an ATP-dependent manner.[1][2] This this compound-SUMO or TAK-981-SUMO adduct then non-covalently binds to the SAE, effectively blocking the transfer of SUMO to the E2 conjugating enzyme, Ubc9.[3] This leads to a global reduction in protein SUMOylation, impacting a multitude of cellular processes critical for cancer cell survival and proliferation.[1][4]
While sharing this fundamental mechanism, a crucial difference lies in their downstream effects, particularly concerning the immune system. TAK-981 has been extensively shown to induce a robust type I interferon (IFN) response, leading to the activation of both innate and adaptive immunity.[2][5][6] This immunomodulatory effect is a key differentiator and a significant aspect of TAK-981's anti-tumor activity. While this compound also impacts cancer cell biology, its effects on the immune system are not as prominently reported.
Quantitative Performance: A Comparative Overview
The following tables summarize the available quantitative data for this compound and TAK-981, providing a snapshot of their potency and cellular effects.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | TAK-981 | Reference(s) |
| IC50 vs. SAE/SUMO1 | 3 nM | Not explicitly reported, but described as potent. | [1][7][8] |
| IC50 vs. SAE/SUMO2 | 11 nM | Not explicitly reported, but described as potent. | [1][7][8] |
| IC50 vs. NAE/NEDD8 | 32 µM | Highly selective, little effect on ubiquitination or neddylation. | [1][8][9] |
| IC50 vs. UAE/ubiquitin | >100 µM | Highly selective, little effect on ubiquitination or neddylation. | [1][8][9] |
| Cellular EC50 (SUMO2/3 conjugate inhibition) | Not explicitly reported | 26.1 nM (HCT116 cells) | [2] |
| Cell Proliferation EC50 | 0.06 µM (MDA-MB-468) to 0.45 µM (A375) | Nanomolar range in pancreatic cancer cell lines. | [8][10] |
Table 2: In Vivo Efficacy and Immunomodulatory Effects (Preclinical Models)
| Parameter | This compound | TAK-981 | Reference(s) |
| Tumor Growth Inhibition | Inhibits cancer cell proliferation in vitro. In vivo data is less extensively published compared to TAK-981. | Efficiently limited tumor burden in a KPC3 syngeneic mouse model. Dose-responsive tumor growth inhibition in the A20 tumor model. | [2][10][11][12] |
| Immune Cell Activation | Not a primary reported mechanism of action. | Enhanced proportions of activated CD8+ T cells and NK cells in tumors. Increased activated T cells and NK cells in the tumor microenvironment. | [6][10][11] |
| Type I Interferon (IFN) Induction | Minor effects on gene expression reported. | Robust induction of IFNβ and IFN-stimulated genes (ISGs) in mouse splenocytes and human T cells. Upregulated IFN1 gene expression in blood cells and splenocytes. | [2][12] |
| Combination Therapy Potential | Not extensively reported. | Synergizes with anti-PD1 or anti-CTLA4 antibodies. Enhances the activity of rituximab. Synergizes with 5-azacytidine in AML models. | [2][13][14] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: The SUMOylation cascade and the inhibitory mechanism of this compound and TAK-981.
Caption: A typical experimental workflow for the preclinical comparison of SUMOylation inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies commonly employed in the evaluation of SUMO inhibitors like this compound and TAK-981.
SUMOylation Inhibition Assay (Western Blot)
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, MiaPaCa2) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or TAK-981 for a specified duration (e.g., 4-24 hours).[7][10] A DMSO-treated group serves as a negative control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against SUMO1 or SUMO2/3. A loading control antibody (e.g., GAPDH, β-actin) is used for normalization.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A reduction in the high molecular weight smear of SUMO-conjugated proteins indicates inhibition.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or TAK-981.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Signal Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the DMSO control and determine the EC50 value by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., A20 lymphoma, KPC3 pancreatic cancer) into immunocompetent or immunodeficient mice.[2][10]
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound, TAK-981 at various doses).
-
Drug Administration: Administer the compounds via a clinically relevant route (e.g., intravenous).[15]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Pharmacodynamic Analysis: At specified time points, collect tumor and blood samples for analysis of SUMOylation inhibition (e.g., by Western blot or IHC for the drug-SUMO adduct) and immune cell infiltration (by flow cytometry).[6]
-
Efficacy and Toxicity Assessment: Monitor tumor growth, body weight, and overall animal health to assess anti-tumor efficacy and potential toxicity.
Conclusion
This compound and TAK-981 are both highly potent and selective inhibitors of the SUMO-activating enzyme. While this compound laid the groundwork for targeting this pathway, TAK-981 represents a significant advancement due to its improved in vivo properties and, most notably, its ability to stimulate a robust anti-tumor immune response through the induction of type I interferons.[2] This dual mechanism of action—direct anti-proliferative effects on cancer cells and immune system activation—positions TAK-981 as a promising therapeutic agent, currently undergoing clinical evaluation in various cancers.[15][16][17] The choice between these inhibitors for research purposes will depend on the specific biological question being addressed, with TAK-981 being the preferred tool for investigating the interplay between SUMOylation and anti-tumor immunity.
References
- 1. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sumoylation Inhibitor TAK-981 - Definition (v1) by National Cancer Institute | Qeios [qeios.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting pancreatic cancer by TAK-981: a SUMOylation inhibitor that activates the immune system and blocks cancer cell cycle progression in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gut.bmj.com [gut.bmj.com]
- 12. mdpi.com [mdpi.com]
- 13. ashpublications.org [ashpublications.org]
- 14. SUMOylation inhibitor TAK-981 (subasumstat) synergizes with 5-azacytidine in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 15. ascopubs.org [ascopubs.org]
- 16. stage-v1.oncologymedinfo.com [stage-v1.oncologymedinfo.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Validating the Specificity of ML-792 as a SUMO Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The post-translational modification of proteins by Small Ubiquitin-like Modifiers (SUMOs) is a critical regulatory mechanism in numerous cellular processes, including DNA repair, signal transduction, and cell cycle control. Dysregulation of the SUMOylation pathway has been implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention. ML-792 is a potent and selective inhibitor of the SUMO-activating enzyme (SAE), the first and rate-limiting step in the SUMOylation cascade. This guide provides a comprehensive comparison of this compound with other SUMO inhibitors, focusing on its specificity, supported by experimental data and detailed protocols.
Mechanism of Action: A Shared Strategy with Refinements
This compound is a mechanism-based inhibitor that forms a covalent adduct with SUMO in a reaction catalyzed by SAE.[1][2][3] This this compound-SUMO adduct then non-covalently binds to SAE, effectively trapping the enzyme and preventing the transfer of SUMO to the E2 conjugating enzyme, Ubc9.[4][5][6] This leads to a global reduction in protein SUMOylation.
Other notable SUMO inhibitors, such as TAK-981 (subasumstat), share a similar mechanism of action.[4][5][6][7] In fact, TAK-981 is a derivative of this compound, developed to have enhanced pharmacokinetic and pharmacodynamic properties.[8][9] Both compounds form an irreversible adduct with SUMO1, SUMO2, and SUMO3 when bound to the E1 SUMO-activating enzyme.[10]
Comparative Specificity of SUMO Inhibitors
The specificity of an inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. This compound has been shown to be highly selective for SAE over other related ubiquitin-like protein activating enzymes.
| Inhibitor | Target | IC50 (in vitro) | Selectivity | Key Features |
| This compound | SAE/SUMO1 | 3 nM[1][11][12] | >10,000-fold vs. NAE | Potent and selective mechanism-based inhibitor.[1][2] |
| SAE/SUMO2 | 11 nM[1][11][12] | >3,000-fold vs. UAE | Rapidly decreases endogenous SUMOylated proteins.[2] | |
| NAE/NEDD8 | 32 µM[1][12] | |||
| UAE/Ubiquitin | >100 µM[1][12] | |||
| TAK-981 (subasumstat) | SAE | Not explicitly stated, but potent | Selective inhibitor of the SUMOylation cascade.[7] | Derivative of this compound with enhanced in vivo properties.[8][9][13] Induces a Type I interferon response.[10][14][15] |
| Subasumstat | SAE | Not explicitly stated, but potent | Prevents transfer of SUMO from SAE to Ubc9.[4][5][6] | Covalently binds to SUMO to form an adduct.[4][6] |
Experimental Protocols for Validating Specificity
Several biochemical and cell-based assays are crucial for determining the specificity of SUMO inhibitors like this compound.
ATP-PPi Exchange Assay (Biochemical)
This assay measures the activity of E1-activating enzymes by quantifying the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, a reaction dependent on the formation of the E1-ubiquitin-like protein intermediate.
Protocol:
-
Prepare a reaction mixture containing recombinant SAE, SUMO protein, ATP, and [³²P]PPi.
-
Add varying concentrations of the inhibitor (e.g., this compound).
-
Incubate the reaction at 37°C.
-
Stop the reaction and separate ATP from unincorporated [³²P]PPi using charcoal binding.
-
Quantify the amount of [³²P] incorporated into ATP using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Transthiolation Assay (Biochemical)
This assay assesses the transfer of SUMO from the E1 enzyme (SAE) to the E2 enzyme (Ubc9).
Protocol:
-
Incubate recombinant SAE, SUMO, and ATP to form the SAE-SUMO thioester intermediate.
-
Add varying concentrations of the inhibitor.
-
Add recombinant Ubc9 to initiate the transthiolation reaction.
-
Stop the reaction at different time points.
-
Analyze the reaction products by non-reducing SDS-PAGE and Western blotting using antibodies against Ubc9 to visualize the Ubc9-SUMO thioester adduct. A decrease in the Ubc9-SUMO band indicates inhibition.
Cellular Thermal Shift Assay (CETSA) (Cell-based)
CETSA is used to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Treat intact cells with the inhibitor or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting using an antibody against the target protein (e.g., a subunit of SAE).
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Immunofluorescence Assay for SUMO Localization (Cell-based)
This assay visualizes the effect of SUMOylation inhibition on the subcellular localization of SUMO proteins.[16]
Protocol:
-
Culture cells (e.g., HCT116) on coverslips and treat with the inhibitor or vehicle.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody specific for SUMO2/3.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Image the cells using fluorescence microscopy. Inhibition of SAE leads to a redistribution of SUMO proteins from the nucleus to the cytoplasm.[16]
Visualizing the SUMOylation Pathway and Inhibition
To better understand the mechanism of this compound, the following diagrams illustrate the SUMOylation pathway and the workflow for its validation.
Caption: The SUMOylation cascade and the mechanism of this compound inhibition.
Caption: Workflow for validating the specificity of a SUMO inhibitor.
Conclusion
The available data strongly support this compound as a potent and highly specific inhibitor of the SUMO-activating enzyme. Its mechanism of action, forming a covalent adduct with SUMO, provides a robust means of shutting down the SUMOylation cascade. Comparative data demonstrates its high selectivity for SAE over other ubiquitin-like activating enzymes. The detailed experimental protocols provided herein offer a clear framework for researchers to independently validate the specificity of this compound and other SUMO inhibitors, ensuring the reliability of experimental outcomes in the investigation of SUMOylation biology and its role in disease.
References
- 1. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlling protein SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subasumstat | C25H28ClN5O5S2 | CID 118628567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Facebook [cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. The SUMOylation inhibitor subasumstat potentiates rituximab activity by IFN1-dependent macrophage and NK cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to SUMOylation Inhibitors: ML-792 vs. COH000
For Researchers, Scientists, and Drug Development Professionals
The post-translational modification of proteins by Small Ubiquitin-like Modifier (SUMO) proteins, a process known as SUMOylation, is a critical regulator of numerous cellular processes. Its dysregulation has been implicated in the pathogenesis of various diseases, including cancer, making the enzymes of the SUMOylation cascade attractive therapeutic targets. This guide provides an objective comparison of two prominent preclinical SUMOylation inhibitors, ML-792 and COH000, based on available experimental data.
Mechanism of Action and Biochemical Potency
Both this compound and COH000 target the SUMO-activating enzyme (SAE or SUMO E1), the first and essential enzyme in the SUMOylation cascade. However, they exhibit distinct mechanisms of inhibition.
This compound is a mechanism-based inhibitor that forms a covalent adduct with SUMO in a reaction catalyzed by the SAE itself.[1] This SUMO-ML-792 adduct then acts as a potent inhibitor of the SAE.[1] this compound is a highly potent inhibitor, with IC50 values in the low nanomolar range for the inhibition of SUMO1 and SUMO2 conjugation.[1]
COH000 is an allosteric, covalent, and irreversible inhibitor of the SAE.[2][3] It binds to a cryptic pocket on the SAE, distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state.[2][3] This allosteric mechanism means its inhibitory activity is not competitive with ATP or SUMO.[2] COH000 is a potent inhibitor, with an IC50 in the sub-micromolar range, though it is less potent than this compound.[1][4]
Signaling Pathway of SUMOylation and Inhibition
Caption: The SUMOylation cascade and points of inhibition by this compound and COH000.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and COH000. It is important to note that a direct head-to-head comparison in the same experimental systems has not been published. The data presented here are compiled from different studies and should be interpreted with caution.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target | IC50 | Selectivity vs. NAE (NEDD8) | Selectivity vs. UAE (Ubiquitin) | Reference(s) |
| This compound | SAE (SUMO1) | 3 nM | >10,000-fold (32 µM) | >33,000-fold (>100 µM) | [1] |
| SAE (SUMO2) | 11 nM | >2,900-fold (32 µM) | >9,000-fold (>100 µM) | [1] | |
| COH000 | SAE | 0.2 µM (200 nM) | >500-fold (inactive at 100 µM) | >500-fold (inactive at 100 µM) | [1] |
NAE: NEDD8-activating enzyme; UAE: Ubiquitin-activating enzyme.
Table 2: In Vitro and In Vivo Anti-Cancer Activity
| Inhibitor | Cancer Model | Effect | Notable Findings | Reference(s) |
| This compound | Myc-driven lymphoma and breast cancer cells | Decreased cell viability | Increased sensitivity in cells with high MYC expression. | [5] |
| Colorectal cancer (HCT116) xenograft | Tumor growth inhibition | A derivative of this compound, TAK-981, is in clinical trials. | [4] | |
| COH000 | Lymphoma cell lines | Decreased c-Myc expression and induced apoptosis | Allosteric inhibition mechanism. | [4] |
| Colorectal cancer (HCT116) xenograft | Prevented tumor growth | Demonstrated anti-tumor activity when injected peritumorally. | [4] |
Experimental Protocols
In Vitro SUMOylation Inhibition Assay
This protocol is designed to assess the inhibitory activity of compounds on the SUMOylation cascade using purified recombinant enzymes.
Materials:
-
Recombinant human SAE1/SAE2 (E1)
-
Recombinant human UBC9 (E2)
-
Recombinant human SUMO1 or SUMO2 (with C-terminal diglycine)
-
Target substrate protein (e.g., RanGAP1)
-
SUMOylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM ATP, 0.1 mM DTT)
-
Test compounds (this compound, COH000) dissolved in DMSO
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-SUMO1/2 and anti-target protein antibodies
Procedure:
-
Prepare a master mix containing the SUMOylation reaction buffer, SAE1/SAE2, UBC9, SUMO1/2, and the target protein.
-
Aliquot the master mix into reaction tubes.
-
Add the test compounds at various concentrations to the reaction tubes. Include a DMSO-only control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and SUMO1/2 to detect the SUMOylated and un-SUMOylated forms of the target protein.
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and a suitable substrate for visualization.
-
Quantify the band intensities to determine the extent of SUMOylation inhibition and calculate the IC50 value.
Cell-Based SUMOylation Assay
This protocol assesses the effect of inhibitors on global SUMOylation levels within cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compounds (this compound, COH000)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deSUMOylase inhibitors (e.g., N-ethylmaleimide)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-SUMO1 and anti-SUMO2/3 antibodies
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 4-24 hours).
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and western blotting as described in the in vitro assay protocol.
-
Probe the membrane with anti-SUMO1 and anti-SUMO2/3 antibodies to visualize the global SUMOylation profile.
-
Probe for a loading control to ensure equal protein loading.
-
Analyze the reduction in high molecular weight SUMO conjugates to assess the inhibitor's cellular activity.
Cell Viability Assay
This protocol measures the effect of SUMOylation inhibitors on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds (this compound, COH000)
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of the test compounds. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or fluorescence/luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the EC50 value for each compound.
Experimental Workflow and Logical Relationships
Experimental Workflow for Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of SUMOylation inhibitors.
Summary and Conclusion
Both this compound and COH000 are valuable research tools for studying the biological roles of SUMOylation and represent promising starting points for the development of novel cancer therapeutics.
-
This compound stands out for its exceptional potency, with activity in the low nanomolar range. Its mechanism of forming a SUMO adduct is a well-characterized approach for inhibiting ubiquitin-like protein activating enzymes. The development of its derivative, TAK-981, into clinical trials underscores the therapeutic potential of this chemical scaffold.
-
COH000 offers a distinct and equally compelling mechanism of allosteric inhibition. This mode of action can sometimes provide advantages in terms of specificity and can be less susceptible to competition from high intracellular concentrations of the natural substrate.
The choice between this compound and COH000 for research purposes may depend on the specific experimental context. For studies requiring maximal and rapid inhibition of SUMOylation, the higher potency of this compound might be advantageous. For investigations into the nuances of allosteric modulation of the SUMOylation pathway, COH000 provides a unique tool.
Further head-to-head comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two inhibitors in various preclinical models. Such studies will be crucial for guiding the future development of SUMOylation-targeted therapies.
References
On-Target Efficacy of ML-792: A Comparative Guide to Genetic Knockdowns
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of the small molecule inhibitor ML-792 with genetic knockdown approaches for the validation of the SUMO-activating enzyme (SAE) as a therapeutic target. The data presented herein demonstrates the specificity and potency of this compound in targeting the SUMOylation pathway.
Executive Summary
This compound is a potent and selective, mechanism-based inhibitor of the SUMO-activating enzyme (SAE), a critical component of the SUMOylation pathway.[1] This pathway is frequently dysregulated in cancer, making SAE an attractive target for therapeutic intervention.[2] Confirmation of on-target activity is paramount in drug development to ensure that the observed biological effects are a direct consequence of target engagement and not due to off-target activities. This guide details the experimental evidence confirming the on-target effects of this compound, primarily through genetic rescue experiments, and compares its phenotypic consequences to those observed with siRNA-mediated knockdown of SAE subunits.
On-Target Validation of this compound with Genetic Rescue
A key strategy to validate the on-target activity of a drug is a genetic rescue experiment. In such an experiment, a drug-resistant version of the target protein is introduced into cells. If the cells become resistant to the drug's effects, it provides strong evidence that the drug acts through that specific target.
In the case of this compound, its on-target activity was confirmed by expressing a mutant version of the SAE catalytic subunit UBA2 (also known as SAE2).[3] This mutant, UBA2 S95N M97T, is resistant to this compound. Expression of this mutant in cells was able to rescue the loss of SUMOylation and the mitotic defects induced by this compound, providing definitive evidence of the inhibitor's selectivity for SAE.[3]
Comparison of this compound with Genetic Knockdowns
Genetic knockdown, typically using small interfering RNA (siRNA), is another common method for target validation. By reducing the expression of a target protein, researchers can observe the resulting phenotype and compare it to the effects of a small molecule inhibitor.
Quantitative Data Comparison
The following table summarizes the key quantitative data comparing this compound with genetic knockdown approaches.
| Parameter | This compound | Genetic Knockdown (siRNA) | Reference |
| Target | SUMO-activating enzyme (SAE) | SAE1/UBA2 (SAE2) mRNA | [1][4] |
| IC50 (SAE/SUMO1) | 3 nM | Not Applicable | [1] |
| IC50 (SAE/SUMO2) | 11 nM | Not Applicable | [1] |
| Effect on Cell Proliferation | Dose-dependent decrease | Significant reduction | [3][4] |
| Phenotype | Decreased SUMOylation, mitotic defects, reduced cell viability | Growth retardation, increased apoptosis | [3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SUMOylation pathway targeted by this compound and the experimental workflows for confirming its on-target effects.
Caption: The SUMOylation cascade and the inhibitory action of this compound.
Caption: Experimental workflows for validating the on-target effects of this compound.
Experimental Protocols
Genetic Rescue with UBA2 S95N M97T Mutant
-
Construct Generation: The human UBA2 cDNA is mutated using site-directed mutagenesis to introduce the S95N and M97T mutations. The mutant cDNA is then cloned into a suitable expression vector.
-
Cell Transfection: Cancer cell lines (e.g., HCT116) are transfected with either the wild-type UBA2 expression vector or the UBA2 S95N M97T mutant vector.
-
This compound Treatment: A day post-transfection, cells are treated with this compound at a concentration known to induce a phenotype (e.g., 1 µM).
-
Phenotypic Analysis: After a suitable incubation period (e.g., 24-48 hours), cells are analyzed for the rescue of the this compound-induced phenotype. This can include:
-
Western Blotting: To assess the restoration of global SUMOylation.
-
Immunofluorescence Microscopy: To examine the rescue of mitotic defects (e.g., chromosome segregation).
-
Cell Viability Assays: To determine if the mutant confers resistance to this compound-induced cell death.
-
siRNA-Mediated Knockdown of SAE2
-
siRNA Design and Synthesis: Validated siRNAs targeting human SAE2 (UBA2) and a non-targeting control siRNA are procured.
-
Cell Transfection: Cancer cells are seeded in 6-well plates and transfected with the SAE2-targeting siRNA or control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX). A typical final siRNA concentration is 20-50 nM.
-
Incubation: Cells are incubated for 48-72 hours to allow for target mRNA degradation and protein knockdown.
-
Verification of Knockdown: The efficiency of SAE2 knockdown is confirmed by:
-
Quantitative RT-PCR (qRT-PCR): To measure the reduction in SAE2 mRNA levels.
-
Western Blotting: To quantify the decrease in SAE2 protein levels.
-
-
Phenotypic Analysis: The effects of SAE2 knockdown are assessed using various assays, including:
-
Cell Proliferation Assays (e.g., MTT or CellTiter-Glo): To measure the impact on cell growth.
-
Apoptosis Assays (e.g., Annexin V staining): To determine the induction of programmed cell death.
-
Conclusion
References
- 1. Effects of Targeting Sumoylation Processes During Latent and Induced Epstein-Barr Virus Infections Using the Small Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased SUMO-activating enzyme SAE1/UBA2 promotes glycolysis and pathogenic behavior of rheumatoid fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knockdown of SUMO-activating enzyme subunit 2 (SAE2) suppresses cancer malignancy and enhances chemotherapy sensitivity in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SUMOylation Inhibitors: ML-792 and its Derivative ML-93
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanism of action, and experimental data of two potent SUMO-activating enzyme inhibitors.
In the landscape of targeted cancer therapy, the inhibition of the Small Ubiquitin-like Modifier (SUMO) pathway has emerged as a promising strategy. At the forefront of this approach are the potent and selective inhibitors ML-792 and its derivative, ML-93. Both molecules target the SUMO-activating enzyme (SAE), the crucial E1 enzyme in the SUMOylation cascade, thereby impeding a post-translational modification process frequently dysregulated in various cancers. This guide provides a comprehensive comparative analysis of this compound and ML-93, presenting key experimental data, detailed methodologies, and visual representations of their mechanism of action to aid researchers in their drug development endeavors.
Quantitative Performance Analysis
The following tables summarize the key quantitative data for this compound and ML-93, offering a side-by-side comparison of their potency and cellular activity.
Table 1: In Vitro Potency against SUMO-Activating Enzyme (SAE)
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | SAE/SUMO1 | ATP-PPi Exchange | 3 | [1][2][3] |
| SAE/SUMO2 | ATP-PPi Exchange | 11 | [1][2][3] | |
| ML-93 | SAE/SUMO2 | ATP-PPi Exchange | 37 | [4] |
Table 2: Cellular Activity and Efficacy
| Compound | Cell Line | Assay Type | EC50 (nM) | GI50 (nM) | Notes | Reference |
| This compound | HCT116 | Thioester Assay | - | - | Dose-dependent decrease in SAE and UBC9 thioester levels | [2] |
| MDA-MB-468 | Cell Viability | 60 | - | - | [2] | |
| MDA-MB-231 | Cell Viability | - | - | - | [2] | |
| HCT116 | Cell Viability | - | - | - | [2] | |
| Colo-205 | Cell Viability | - | - | - | [2] | |
| A375 | Cell Viability | 450 | - | - | [2] | |
| ML-93 | Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | MTT-viability assay | - | Varies | Significant correlation with this compound GI50 values | [4] |
| HCT116 | Thioester Assay | 1 | - | Inhibition of UBC9-SUMO thioester | [4] |
Mechanism of Action and Signaling Pathway
Both this compound and ML-93 are mechanism-based inhibitors that target the SUMO-activating enzyme (SAE), a heterodimer composed of SAE1 and SAE2 subunits. Their inhibitory action involves the formation of a covalent adduct with SUMO in an ATP-dependent manner, which is catalyzed by the SAE itself.[5][6] This adduct then binds tightly to the catalytic site of the SAE, effectively blocking its activity and preventing the downstream transfer of SUMO to the E2 conjugating enzyme, Ubc9.[6] The inhibition of the SUMOylation cascade ultimately leads to a decrease in global protein SUMOylation, impacting various cellular processes.[7]
Cellular Effects and Therapeutic Potential
Inhibition of SUMOylation by this compound and ML-93 has been shown to have significant anti-proliferative effects in various cancer cell lines.[5][7] A key finding is the increased sensitivity of cancer cells overexpressing the MYC oncogene to these inhibitors, suggesting a potential therapeutic application in MYC-amplified tumors.[5][6][7] The cellular consequences of SAE inhibition include G2/M phase arrest and the induction of apoptosis.[4] Furthermore, this compound has been observed to cause defects in chromosome segregation, leading to mitotic catastrophe and cell death.[5]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound and ML-93.
ATP-Inorganic Pyrophosphate (PPi) Exchange Assay
This biochemical assay is used to determine the in vitro potency of inhibitors against SAE.
Protocol:
-
The reaction mixture contains purified SAE enzyme (SAE1/SAE2 heterodimer), SUMO-1 or SUMO-2 protein, ATP, and radiolabeled pyrophosphate ([³²P]PPi).
-
The inhibitor (this compound or ML-93) is added at varying concentrations.
-
The reaction is initiated by the addition of ATP and incubated at a specified temperature and time.
-
The reaction is stopped, and the amount of [³²P]ATP formed is quantified, which is proportional to the enzyme activity.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.[1]
Cellular Thioester Assay
This cell-based assay measures the formation of the thioester intermediate between the E2 enzyme Ubc9 and SUMO, providing an indication of SAE activity within the cell.
Protocol:
-
Cancer cell lines (e.g., HCT116) are treated with varying concentrations of the inhibitor for a specified duration.
-
Cells are lysed under non-reducing conditions to preserve the thioester bond.
-
Cell lysates are subjected to SDS-PAGE and Western blotting.
-
Antibodies specific to Ubc9 are used to detect the Ubc9-SUMO thioester conjugate.
-
The intensity of the Ubc9-SUMO band is quantified to determine the extent of SAE inhibition.[4]
Cell Viability and Proliferation Assays
These assays are used to assess the effect of the inhibitors on cancer cell growth and survival.
Protocol (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and EC50 or GI50 values are calculated.[4]
Conclusion
This compound and its derivative ML-93 are highly potent and selective inhibitors of the SUMO-activating enzyme, demonstrating significant anti-cancer activity, particularly in MYC-driven malignancies. While both compounds share a similar mechanism of action, the available data suggests potential differences in their in vitro potency and cellular efficacy that warrant further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of these promising SUMOylation inhibitors. The continued investigation of these and other next-generation SAE inhibitors, such as TAK-981 (a derivative of this compound currently in clinical trials), will be crucial in advancing the field of targeted cancer therapy.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUMO pathway inhibition targets an aggressive pancreatic cancer subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Controlling protein SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating ML-792's On-Target Mechanism Through Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ML-792, a potent and selective inhibitor of the SUMO-activating enzyme (SAE), and its alternatives. We delve into the experimental data supporting its mechanism of action, with a focus on rescue experiments that validate its on-target activity. This document offers detailed experimental protocols and quantitative comparisons to aid researchers in the design and interpretation of their own studies in the field of SUMOylation and cancer biology.
I. Comparative Analysis of SUMO E1 Inhibitors
This compound is a mechanism-based inhibitor that forms a covalent adduct with SUMO, which then binds tightly to the catalytic subunit of SAE (UBA2/SAE2), thereby inhibiting the enzyme's activity.[1][2][3][4] This leads to a global reduction in protein SUMOylation.[5][6][7] Its specificity is highlighted by the lack of significant effect on the closely related ubiquitination pathway.[6] For a comprehensive understanding of its performance, a comparison with other known SUMO E1 inhibitors is crucial.
| Inhibitor | Mechanism of Action | Target | Potency (IC50) | Key Characteristics |
| This compound | Mechanism-based; forms a covalent adduct with SUMO, which then inhibits SAE.[2][3][4] | SUMO-activating enzyme (SAE/SUMO E1)[1][5] | Enzymatic: 3 nM (SAE/SUMO1), 11 nM (SAE/SUMO2)[8][9]. Cellular (viability): <0.1 µM in some B-cell lines.[10] | High potency and selectivity.[1][8] |
| TAK-981 | Derivative of this compound with a similar mechanism.[2][7] | SUMO-activating enzyme (SAE/SUMO E1)[6] | Enzymatic: 0.6 nM (SAE)[6]. Cellular (viability): Low nanomolar range in AML cell lines.[2] | In clinical trials; shows potent anti-leukemic effects.[2][7] |
| COH000 | Covalent allosteric inhibitor.[2][11] | SUMO-activating enzyme (SAE/SUMO E1)[1] | In vitro SUMOylation: 0.2 µM.[1][5] | Binds to a cryptic allosteric site, offering a different inhibitory profile.[2] |
II. The Gold Standard for On-Target Validation: The UBA2 Mutant Rescue Experiment
A key strategy to unequivocally demonstrate that the cellular effects of a drug are due to its interaction with the intended target is a rescue experiment. For this compound, this has been effectively demonstrated by expressing a drug-resistant mutant of its target, the SAE catalytic subunit UBA2.[3][5][7]
The logic of this experiment is as follows: if the effects of this compound (e.g., decreased cell viability, mitotic defects) are solely due to the inhibition of UBA2, then expressing a version of UBA2 that is not inhibited by this compound should reverse these effects, even in the presence of the drug. The reported UBA2 S95N M97T double mutant serves this purpose, rendering the SAE enzyme resistant to this compound.[3][5][7]
Figure 1. Logical workflow of the UBA2 mutant rescue experiment for this compound.
III. Experimental Protocols
The following sections outline the key experimental protocols for performing a rescue experiment to validate the on-target mechanism of this compound. These protocols are synthesized from established methodologies.
A. Generation of this compound-Resistant UBA2 Mutant
Objective: To introduce the S95N and M97T mutations into the human UBA2 cDNA.
Method: Site-Directed Mutagenesis
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutations (S95N and M97T) in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) with a mammalian expression vector containing the wild-type human UBA2 cDNA as the template. The PCR program should include an initial denaturation, followed by 18-20 cycles of denaturation, annealing, and extension, and a final extension step.
-
Template Digestion: Digest the parental, methylated template DNA by adding DpnI endonuclease to the PCR reaction and incubating at 37°C for 1-2 hours.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutations by Sanger sequencing.
B. Generation of Stable Cell Lines Expressing Mutant UBA2
Objective: To generate a cell line that stably expresses the this compound-resistant UBA2 mutant for use in rescue experiments.
Method: Lentiviral Transduction
-
Lentiviral Vector Preparation: Subclone the UBA2 S95N M97T cDNA into a lentiviral transfer plasmid. Co-transfect this plasmid along with packaging and envelope plasmids into a producer cell line (e.g., HEK293T) to generate lentiviral particles.
-
Cell Transduction:
-
Plate the target cancer cell line (e.g., HCT116) at 50-70% confluency.
-
On the day of transduction, replace the medium with fresh medium containing hexadimethrine bromide (e.g., 8 µg/mL) to enhance transduction efficiency.
-
Add the lentiviral particles at a desired multiplicity of infection (MOI).
-
Incubate for 18-24 hours.
-
-
Selection of Stable Cells:
-
Replace the virus-containing medium with fresh medium.
-
After 48-72 hours, begin selection by adding the appropriate antibiotic (corresponding to the resistance gene in the lentiviral vector, e.g., puromycin) to the culture medium.
-
Maintain the cells under selection pressure, passaging as necessary, until single, resistant colonies are formed.
-
Expand individual clones and confirm the expression of the mutant UBA2 by Western blot.
-
Figure 2. Experimental workflow for generating stable cell lines expressing the UBA2 mutant.
C. Rescue Experiment Assays
1. Cell Viability Assay
Objective: To determine if the expression of mutant UBA2 rescues the cytotoxic effects of this compound.
Method: MTT or MTS Assay
-
Cell Seeding: Seed wild-type and UBA2 mutant-expressing cells in 96-well plates at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a dose range of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 3-4 hours. Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
For MTS: Add MTS reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and compare the dose-response curves of the wild-type and mutant cell lines.
2. Analysis of Protein SUMOylation
Objective: To confirm that this compound inhibits global SUMOylation in wild-type cells and that this inhibition is rescued in UBA2 mutant-expressing cells.
Method: Western Blot
-
Cell Lysis: Treat wild-type and UBA2 mutant cells with this compound or vehicle for a short duration (e.g., 4-6 hours). Lyse the cells in a buffer containing protease and de-SUMOylase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies against SUMO1 and SUMO2/3. A loading control antibody (e.g., actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the high molecular weight smear, indicative of SUMOylated proteins, between the different treatment conditions and cell lines.
3. Assessment of Mitotic Defects
Objective: To evaluate if the expression of mutant UBA2 rescues the mitotic defects induced by this compound.
Method: Immunofluorescence Microscopy
-
Cell Culture and Treatment: Grow wild-type and UBA2 mutant cells on coverslips and treat with this compound or vehicle.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., 0.1% Triton X-100).
-
Immunostaining:
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against a marker of mitotic spindles or centrosomes (e.g., α-tubulin or pericentrin).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the DNA with DAPI.
-
-
Imaging: Mount the coverslips on slides and acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify the percentage of cells with mitotic defects, such as misaligned chromosomes, multipolar spindles, or chromosome segregation errors, in each condition.
By following these protocols, researchers can robustly validate the on-target mechanism of this compound and objectively compare its efficacy and specificity to other inhibitors in the field.
References
- 1. origene.com [origene.com]
- 2. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 3. abcam.cn [abcam.cn]
- 4. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lentivirus Transduction Protocol - Creative Biogene [creative-biogene.com]
- 6. manuals.cellecta.com [manuals.cellecta.com]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. Effects of Targeting Sumoylation Processes During Latent and Induced Epstein-Barr Virus Infections Using the Small Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Salicylic acid - Wikipedia [en.wikipedia.org]
- 11. static.igem.org [static.igem.org]
A Tale of Two Pathways: A Comparative Analysis of ML-792 and Pevonedistat in Targeting Ubiquitin-Like Protein Cascades
In the landscape of targeted cancer therapeutics, the inhibition of ubiquitin-like protein (Ubl) activation pathways has emerged as a promising strategy. Two notable small molecule inhibitors, ML-792 and pevonedistat (MLN4924), have garnered significant attention for their potent and selective disruption of distinct Ubl cascades. While both molecules are mechanism-based inhibitors of E1 activating enzymes, their targets and downstream consequences diverge significantly. This guide provides a detailed comparison of the mechanisms of action of this compound and pevonedistat, supported by quantitative data and experimental methodologies, to inform researchers and drug development professionals.
Pevonedistat, a first-in-class inhibitor, targets the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway. In contrast, this compound was developed as a highly selective inhibitor of the SUMO-activating enzyme (SAE), the initiator of the SUMOylation cascade. This fundamental difference in their primary targets dictates their distinct biological effects and therapeutic potential.
Mechanism of Action: A Fork in the Road of Post-Translational Modification
The core mechanistic difference between this compound and pevonedistat lies in the specific E1 activating enzyme they inhibit. Both function by forming a stable adduct with their respective ubiquitin-like protein, effectively trapping the E1 enzyme in an inactive state.
Pevonedistat (MLN4924): This molecule acts as an AMP mimetic and forms a covalent adduct with NEDD8 within the catalytic pocket of NAE.[1] This irreversible inhibition prevents the transfer of activated NEDD8 to the E2 conjugating enzyme, thereby blocking the entire neddylation cascade. The primary downstream effect of NAE inhibition is the inactivation of Cullin-RING E3 ligases (CRLs), the largest family of ubiquitin ligases.[1][2] CRLs are essential for the proteasomal degradation of a multitude of proteins that regulate critical cellular processes, including cell cycle progression, DNA replication, and signal transduction.[2][3] By inhibiting CRLs, pevonedistat leads to the accumulation of CRL substrates, such as p21, p27, and CDT1, which in turn induces cell cycle arrest, senescence, and apoptosis.[2][4]
This compound: Developed based on the chemical scaffold of pevonedistat, this compound was engineered to be a highly selective inhibitor of SAE.[5] It also forms a covalent adduct, but in this case with SUMO (Small Ubiquitin-like Modifier), which then binds tightly to the SAE enzyme.[6][7] This action blocks the activation of SUMO proteins (SUMO1, SUMO2, and SUMO3) and their subsequent conjugation to target proteins. SUMOylation is a critical post-translational modification that regulates a wide array of cellular processes, including transcription, DNA repair, and chromosome segregation.[8][9] Inhibition of SUMOylation by this compound has been shown to decrease cancer cell proliferation and induce mitotic defects, leading to cell death.[8][10]
Quantitative Comparison of Potency and Selectivity
The following table summarizes the inhibitory concentrations (IC50) of pevonedistat and this compound against their target enzymes and other related E1 enzymes, highlighting their potency and selectivity. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Target Enzyme | IC50 | Off-Target Enzyme | IC50 | Reference |
| Pevonedistat (MLN4924) | NAE | 4.7 nM | - | - | |
| This compound | SAE (SUMO1) | 3 nM | NAE | >32 µM | [4] |
| SAE (SUMO2) | 11 nM | UAE | >100 µM | [4] |
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of this compound and pevonedistat, the following diagrams illustrate the SUMOylation and Neddylation pathways and the points of inhibition.
Caption: The SUMOylation pathway and the inhibitory action of this compound on the E1 activating enzyme, SAE.
Caption: The Neddylation pathway and the inhibitory action of pevonedistat on the E1 activating enzyme, NAE.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare inhibitors like this compound and pevonedistat.
Enzyme Inhibition Assay (Pyrophosphate Exchange Assay)
This assay measures the activity of E1 enzymes by quantifying the ATP-pyrophosphate (PPi) exchange reaction, a key step in Ubl activation.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant E1 enzyme (NAE or SAE), the corresponding ubiquitin-like protein (NEDD8 or SUMO), ATP, and radiolabeled [³²P]PPi in an appropriate buffer.
-
Initiation of Reaction: Add the test compound (this compound or pevonedistat) at various concentrations to the reaction mixture and incubate at 37°C.
-
Termination and Measurement: Stop the reaction by adding a solution of activated charcoal, which binds to unincorporated [³²P]PPi.
-
Quantification: Separate the charcoal by centrifugation and measure the radioactivity of the supernatant, which contains the [³²P]ATP formed during the exchange reaction, using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay is used to assess the effect of the inhibitors on the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or pevonedistat for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 490-570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.
Western Blot Analysis for Pathway Inhibition
This technique is used to detect the accumulation of downstream substrates (for pevonedistat) or the reduction of SUMO-conjugated proteins (for this compound) as a measure of target engagement in cells.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors. For SUMOylation analysis, include N-ethylmaleimide (NEM) in the lysis buffer to inhibit SUMO proteases.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the protein of interest (e.g., p21, CDT1 for pevonedistat; SUMO-1, SUMO-2/3 for this compound).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin or tubulin) to determine the relative changes in protein levels.
Conclusion
This compound and pevonedistat, while sharing a similar "substrate-assisted" inhibitory mechanism, represent distinct therapeutic strategies due to their specific targeting of the SUMOylation and neddylation pathways, respectively. Pevonedistat's disruption of the neddylation cascade and subsequent CRL inactivation leads to the accumulation of tumor-suppressive proteins, driving cell cycle arrest and apoptosis. In contrast, this compound's selective inhibition of SUMOylation interferes with a broader range of cellular processes, ultimately impacting cell proliferation and mitotic integrity. The high selectivity of this compound for SAE over NAE and other E1 enzymes underscores the feasibility of designing specific inhibitors for different ubiquitin-like protein pathways. A thorough understanding of their divergent mechanisms of action is paramount for the rational design of clinical trials and the development of novel therapeutic combinations. This comparative guide provides a foundational understanding for researchers to further explore the therapeutic potential of targeting these critical cellular pathways.
References
- 1. mblbio.com [mblbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Controlling protein SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: The Advantages of ML-792 Over siRNA-Mediated SUMO Knockdown for SUMOylation Research
For researchers, scientists, and drug development professionals investigating the intricate roles of SUMOylation, the choice of inhibitory tool is critical. This guide provides an objective comparison of the novel small molecule inhibitor, ML-792, against the traditional siRNA-mediated knockdown approach for inhibiting the SUMOylation pathway, supported by experimental data and detailed protocols.
This comparison guide highlights the significant advantages of this compound in terms of specificity, efficiency, and ease of use, making it a superior choice for robust and reliable studies of SUMOylation.
At a Glance: this compound vs. siRNA-Mediated SUMO Knockdown
| Feature | This compound | siRNA-Mediated SUMO Knockdown |
| Target | SUMO-activating enzyme (SAE) | mRNA of SUMO pathway components (e.g., SAE1, UBA2, UBC9) |
| Mechanism of Action | Potent and selective enzymatic inhibition | Post-transcriptional gene silencing |
| Specificity | High selectivity for SAE over other ubiquitin-activating enzymes.[1][2] | Prone to off-target effects, impacting unintended genes.[3][4][5] |
| Efficiency & Potency | Nanomolar potency (IC50 of 3 nM for SAE/SUMO1 and 11 nM for SAE/SUMO2).[2][6] | Variable knockdown efficiency, typically 70-90% reduction. |
| Reversibility | Reversible upon compound removal | Long-lasting, less readily reversible effects |
| Cellular Impact | Minimal effects on the transcriptome and DNA damage accumulation.[1] | Can induce unintended phenotypes and toxicity due to off-target effects.[3] |
| Ease of Use | Simple addition to cell culture media | Requires transfection optimization and validation |
Delving Deeper: A Quantitative Comparison
Direct quantitative comparisons in a single study are limited due to the different mechanisms of action and readout metrics. However, data from various studies demonstrate the distinct advantages of this compound.
This compound Efficacy:
The potency of this compound is typically measured by its half-maximal inhibitory concentration (IC50).
| Target Enzyme | This compound IC50 | Reference |
| SAE/SUMO1 | 3 nM | [2][6] |
| SAE/SUMO2 | 11 nM | [2][6] |
siRNA-Mediated Knockdown Efficacy:
The efficiency of siRNA is measured as the percentage of target protein or mRNA reduction.
| Target Gene | Knockdown Efficiency | Reference |
| UBC9 | ~60% protein reduction | [7] |
| SUMO1-3 | ~47-55% mRNA reduction | [8] |
It is crucial to note that while siRNA can achieve significant knockdown, the remaining protein levels can still exert biological functions, potentially confounding experimental results. In contrast, this compound's enzymatic inhibition offers a more complete and acute blockade of the SUMOylation pathway.
The Critical Issue of Off-Target Effects
In contrast, this compound has been shown to be highly selective for the SUMO-activating enzyme.[1][2] Studies have demonstrated that this compound has minimal impact on the overall transcriptome and does not induce widespread changes in gene expression unrelated to SUMOylation inhibition.[1] This high specificity ensures that the observed biological effects are a direct consequence of SUMO pathway inhibition. While this compound is highly selective, it is important to note that like any pharmacological agent, it is not entirely devoid of potential off-target effects at higher concentrations.[10][11][12]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches, the following diagrams are provided.
Caption: The SUMOylation signaling pathway and points of inhibition.
Caption: Comparative experimental workflows for this compound and siRNA.
Detailed Experimental Protocols
This compound Treatment Protocol
This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.
Materials:
-
This compound (resuspended in DMSO)
-
Cell culture medium
-
Cells of interest
-
6-well tissue culture plates
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For a 6-well plate, a common starting point is 0.2 x 10^6 cells per well.[6]
-
Cell Adherence: Allow cells to adhere and grow overnight in a CO2 incubator at 37°C.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. A typical concentration range for this compound is 100 nM to 1 µM, with effective inhibition of SUMOylation observed at 400 nM in some cell lines.[13]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired duration. The time course can range from a few hours (e.g., 4-6 hours) to longer periods (e.g., 24-48 hours), depending on the experimental endpoint.[6][13]
-
Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting to confirm the reduction in global SUMOylation, or other phenotypic assays.
siRNA-Mediated SUMO Knockdown Protocol
This protocol provides a general framework for siRNA transfection and should be optimized for each cell line and siRNA sequence.
Materials:
-
siRNA targeting a SUMO pathway component (e.g., UBA2, UBC9) and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM)
-
Cells of interest
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate in antibiotic-free medium so that they are 60-80% confluent at the time of transfection.[14]
-
Preparation of siRNA-Lipid Complexes:
-
In one tube, dilute the siRNA (e.g., to a final concentration of 25-100 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.[14]
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, serum-free medium.
-
Incubation: Incubate the cells with the transfection complexes for 4-6 hours in a CO2 incubator at 37°C.
-
Medium Change: After the initial incubation, add complete medium (containing serum and antibiotics) or replace the transfection medium with complete medium.
-
Further Incubation: Continue to incubate the cells for 24-72 hours to allow for mRNA and protein knockdown. The optimal time will vary depending on the target's stability.
-
Analysis: Harvest the cells for analysis. It is crucial to validate the knockdown efficiency at both the mRNA (by qPCR) and protein (by Western blot) levels.[15]
Conclusion: The Clear Advantage of this compound
While siRNA-mediated knockdown has been a valuable tool for studying gene function, its inherent limitations, particularly off-target effects, can compromise the reliability of experimental data in the context of SUMOylation research. This compound emerges as a superior alternative, offering a potent, selective, and reversible method to inhibit the SUMOylation pathway. Its high specificity minimizes the risk of confounding off-target effects, ensuring that observed phenotypes are directly attributable to the inhibition of SUMOylation. For researchers seeking to unravel the complex roles of SUMOylation in health and disease, this compound provides a more precise and reliable tool, paving the way for more accurate and impactful discoveries.
References
- 1. Controlling protein SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. NEURON-SPECIFIC SUMO KNOCKDOWN SUPPRESSES GLOBAL GENE EXPRESSION RESPONSE AND WORSENS FUNCTIONAL OUTCOME AFTER TRANSIENT FOREBRAIN ISCHEMIA IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of SUMO Targets Associated With the Pluripotent State in Human Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
A Side-by-Side Comparison of SUMOylation Inhibitors: ML-792 and 2-D08
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the efficacy and mechanisms of two prominent SUMOylation pathway inhibitors, supported by experimental data.
The post-translational modification of proteins by Small Ubiquitin-like Modifier (SUMO) proteins, a process known as SUMOylation, is a critical regulatory mechanism in numerous cellular processes. Its dysregulation has been implicated in various diseases, including cancer and neurological disorders, making the enzymes of the SUMOylation pathway attractive targets for therapeutic intervention. This guide provides a detailed side-by-side comparison of two key research compounds that inhibit this pathway at different stages: ML-792, an inhibitor of the E1 activating enzyme (SAE), and 2-D08, which targets the E2 conjugating enzyme (Ubc9).
Mechanism of Action: Targeting Different Steps of the SUMOylation Cascade
This compound is a potent and selective mechanism-based inhibitor of the SUMO-activating enzyme (SAE), the first step in the SUMOylation cascade.[1][2] It forms a covalent adduct with SUMO, which then binds tightly to the SAE enzyme, thereby blocking its activity.[3] In contrast, 2-D08 inhibits the subsequent step in the pathway by targeting the sole SUMO E2 conjugating enzyme, Ubc9.[4] Its mechanism involves preventing the transfer of SUMO from the Ubc9-SUMO thioester intermediate to the substrate protein.[4][5]
In Vitro Potency: A Quantitative Look
The inhibitory activities of this compound and 2-D08 have been quantified against their respective targets, demonstrating their distinct potencies.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | SAE/SUMO1 | ATP-pyrophosphate (PPi) exchange | IC50 | 3 nM | [3] |
| SAE/SUMO2 | ATP-pyrophosphate (PPi) exchange | IC50 | 11 nM | [3] | |
| 2-D08 | Ubc9 | Surface Plasmon Resonance (SPR) | K D | 1.75 ± 0.68 μM | [6] |
Cellular Efficacy: Anti-Proliferative Effects in Cancer Cell Lines
Both this compound and 2-D08 have demonstrated efficacy in cellular models of cancer, primarily through the induction of cell cycle arrest and apoptosis.
This compound Cellular Anti-Proliferative Activity
| Cell Line | Cancer Type | Parameter | Value (μM) | Reference |
| MDA-MB-468 | Breast Cancer | EC50 | 0.06 | [3] |
| HCT116 | Colon Carcinoma | - | Effective at 0.5 μM | |
| Colo-205 | Colon Carcinoma | EC50 | Not specified | [3] |
| A375 | Melanoma | EC50 | 0.45 | [3] |
| MDA-MB-231 | Breast Cancer | EC50 | Not specified | [3] |
2-D08 Efficacy in Cancer Models
In Vivo Efficacy: Preclinical Models
2-D08 in a Preclinical Model of Multiple Sclerosis
2-D08 has been investigated in an experimental autoimmune encephalomyelitis (EAE) mouse model, a common preclinical model for multiple sclerosis. In this model, 2-D08 demonstrated the potential to promote myelin repair.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Caption: The SUMOylation cascade and points of inhibition by this compound and 2-D08.
Caption: Typical experimental workflows for evaluating this compound and 2-D08.
Experimental Protocols
ATP-Pyrophosphate (PPi) Exchange Assay (for this compound)
This assay measures the activity of the SUMO E1 enzyme (SAE). The reaction typically contains purified SAE enzyme, SUMO protein, ATP, and radiolabeled pyrophosphate ([³²P]PPi). In the presence of active SAE, the enzyme catalyzes the formation of a SUMO-AMP intermediate, releasing PPi. This reaction is reversible, and the enzyme will catalyze the exchange of the radiolabeled PPi with the PPi moiety of ATP, leading to the formation of [³²P]ATP. The amount of radiolabeled ATP formed is then quantified, usually by separation from [³²P]PPi via chromatography and scintillation counting. The inhibitory effect of this compound is determined by measuring the reduction in [³²P]ATP formation in the presence of the compound.
In Vitro SUMOylation Assay (for 2-D08)
This assay reconstitutes the SUMOylation cascade in a test tube to assess the inhibitory activity of compounds on the overall process or specific components. A typical reaction mixture includes recombinant SUMO E1 (SAE1/SAE2), SUMO E2 (Ubc9), a SUMO protein (e.g., SUMO-1 or SUMO-2), a substrate protein (often with a tag for detection, such as His-tag or GST-tag), and ATP. The reaction is incubated to allow for SUMOylation of the substrate. The reaction products are then analyzed by SDS-PAGE and Western blotting using antibodies against the substrate or the SUMO protein. The appearance of higher molecular weight bands corresponding to the SUMO-conjugated substrate indicates a successful reaction. To test the effect of 2-D08, the compound is added to the reaction mixture, and its ability to prevent the formation of the SUMOylated substrate is assessed.
Cell Proliferation Assay (e.g., MTT Assay)
This assay is used to determine the effect of a compound on the viability and proliferation of cells. Cells, such as the HCT116 colon cancer cell line, are seeded in a 96-well plate and treated with various concentrations of the compound (e.g., this compound) for a defined period (e.g., 72 hours). After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance of the solution is measured using a microplate reader. A decrease in absorbance in treated wells compared to control wells indicates a reduction in cell viability and proliferation.
Apoptosis Assay (e.g., Annexin V Staining and Flow Cytometry)
This method is used to detect and quantify apoptosis (programmed cell death). In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Cells are treated with the compound of interest (e.g., 2-D08). After treatment, the cells are harvested and incubated with fluorescently labeled Annexin V and a viability dye such as propidium iodide (PI). PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. The stained cells are then analyzed by flow cytometry. The resulting data allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).
Summary and Conclusion
This compound and 2-D08 are valuable research tools for investigating the roles of SUMOylation in health and disease. They operate at distinct points in the SUMOylation pathway, with this compound exhibiting high potency in the nanomolar range against the E1 enzyme, while 2-D08 targets the E2 enzyme with micromolar affinity. Both compounds have demonstrated anti-cancer effects in cellular models. The choice between these inhibitors will depend on the specific research question and the desired point of intervention in the SUMOylation cascade. Further head-to-head studies in the same experimental models are needed to provide a more direct comparison of their efficacy.
References
- 1. Distinctive tumorigenic significance and innovative oncology targets of SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-D08 as a SUMOylation inhibitor induced ROS accumulation mediates apoptosis of acute myeloid leukemia cells possibly through the deSUMOylation of NOX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2’,3’,4’-trihydroxyflavone (2-D08), an Inhibitor of Protein Sumoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in vitro Förster resonance energy transfer-based high-throughput screening assay identifies inhibitors of SUMOylation E2 Ubc9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repression of the SUMO-conjugating enzyme UBC9 is associated with lowered double minutes and reduced tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of ML-792: A Procedural Guide
For Immediate Use by Laboratory Professionals
This document provides essential guidance on the proper disposal procedures for ML-792, a potent and selective SUMO-activating enzyme (SAE) inhibitor used in research. Given the absence of a publicly available, specific Safety Data Sheet (SDS) detailing disposal protocols, the following procedures are based on established best practices for the disposal of biologically active, small molecule research compounds.
It is imperative that all personnel consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations. This guide serves to supplement, not replace, institutional protocols.
Core Safety and Handling Characteristics
Proper handling and storage are critical precursors to safe disposal. The following table summarizes key operational data for this compound.
| Parameter | Value | Source |
| Storage (Powder) | 3 years at -20°C | Selleck Chemicals[1] |
| Storage (Stock Solution in DMSO) | 1 year at -80°C, 1 month at -20°C | Selleck Chemicals[1] |
| Solubility | Soluble in DMSO, 0.1N NaOH(aq), and 0.1N HCl(aq) | Axon Medchem[2], Selleck Chemicals[1] |
| Appearance | White solid/powder | N/A |
| Primary Hazard Profile | Potent enzyme inhibitor; potential effects on cell proliferation.[1][3] | N/A |
Experimental Protocol: this compound Waste Disposal
The following step-by-step methodology outlines the recommended procedure for the safe disposal of various forms of this compound waste.
I. Waste Segregation and Collection
-
Designated Waste Containers : All waste streams containing this compound must be collected in separate, clearly labeled, and leak-proof hazardous waste containers.[4][5] Do not mix this compound waste with other chemical waste unless explicitly permitted by your EHS office.
-
Labeling : Label all this compound waste containers with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Toxic," "Biologically Active Compound").
-
Personal Protective Equipment (PPE) : At a minimum, standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, must be worn when handling this compound and its waste.
II. Disposal of Solid this compound Waste
-
Unused/Expired Powder : Collect any unused or expired solid this compound in its original container or a securely sealed, compatible container.
-
Contaminated Labware : Dispose of items such as weighing boats, contaminated pipette tips, and gloves as solid chemical waste. These items should be collected in a designated, lined hazardous waste container.
III. Disposal of Liquid this compound Waste
-
Solvent-Based Solutions (e.g., DMSO) :
-
Collect all solutions of this compound in organic solvents in a dedicated, sealed container for halogenated or non-halogenated solvent waste, as appropriate. Do not dispose of down the drain. [5]
-
The first rinse of any container that held an this compound stock solution must be collected as hazardous waste.[4]
-
-
Aqueous Solutions :
-
Collect aqueous solutions of this compound in a designated aqueous hazardous waste container.
-
The pH of the collected aqueous waste should be maintained between 5 and 10 before collection by EHS, unless otherwise specified by your institution.[5]
-
IV. Decontamination of Glassware
-
Initial Rinse : All glassware that has come into contact with this compound must be rinsed with a suitable solvent (e.g., ethanol or acetone) to remove residual compound. This initial rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container.[4][5]
-
Subsequent Cleaning : After the initial hazardous rinse, glassware can typically be washed using standard laboratory procedures.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste streams.
Caption: Workflow for the safe segregation and disposal of this compound waste.
By adhering to these general guidelines and, most importantly, your institution's specific protocols, you can ensure the safe and compliant disposal of this compound waste, protecting both laboratory personnel and the environment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling ML-792
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with ML-792, a potent and selective inhibitor of the SUMO-activating enzyme. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Essential Safety and Handling Precautions
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on information for similar laboratory chemicals and should be strictly followed. This compound is for research use only and not for human or veterinary use.
Personal Protective Equipment (PPE):
A quantitative summary of recommended PPE is provided below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times. |
| Goggles | Recommended when handling larger quantities or if there is a splash hazard. | |
| Hand Protection | Gloves | Nitrile or other chemical-resistant gloves are required. |
| Body Protection | Lab Coat | A standard laboratory coat is mandatory. |
| Chemical-Resistant Apron | Recommended when handling larger quantities. | |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood. |
Storage and Stability:
| Condition | Temperature | Duration |
| Solid | -20°C | 1 year |
| -80°C | 2 years | |
| Stock Solution (in DMSO) | -20°C | 1 year |
| -80°C | 2 years |
Store in a dry, dark place. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.
Operational and Disposal Plan
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a chemical fume hood by laying down absorbent bench paper.
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Avoid creating dust.
-
Solution Preparation: Follow the detailed experimental protocols below for preparing stock solutions.
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
-
Decontamination: Clean all surfaces and equipment that have come into contact with this compound with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
Disposal Plan:
-
Solid Waste: All solid this compound waste and contaminated materials (e.g., weigh boats, pipette tips, gloves) must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including unused stock solutions and experimental media, must be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.
-
Labeling and Storage of Waste: All hazardous waste containers must be clearly labeled with the contents (including "this compound"), the date, and the hazard classification (e.g., "Chemical Waste"). Store waste in a designated, secure area until it is collected by your institution's EHS office.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO: [1]
This protocol details the preparation of a commonly used stock solution.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Methodology:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 551.41 g/mol .
-
In a chemical fume hood, carefully weigh the calculated mass of this compound into a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to the tube or vial.
-
Cap the tube or vial securely and vortex until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Visualizing Key Processes
To aid in understanding the experimental workflow and the biological context of this compound, the following diagrams are provided.
Caption: Workflow for the preparation of an this compound stock solution.
Caption: The inhibitory effect of this compound on the SUMOylation signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
